3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
Description
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Properties
IUPAC Name |
3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-8-3-1-2-6-12-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXRKGLYLJRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423493 | |
| Record name | 3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338779-81-0 | |
| Record name | 3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for the novel heterocyclic compound, 3-chloro-6-(pyridin-2-ylmethyl)pyridazine. This molecule is of interest to the scientific community due to the diverse pharmacological activities associated with the pyridazine scaffold.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridazine nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. This guide outlines a plausible and efficient synthetic strategy for this compound, a compound that combines the pyridazine core with a pyridine moiety, potentially leading to novel pharmacological properties. The synthesis leverages a palladium-catalyzed cross-coupling reaction, a robust and versatile method in modern organic synthesis.
Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 3,6-dichloropyridazine, followed by a selective cross-coupling reaction. A Negishi coupling approach is detailed below, offering high functional group tolerance and good yields.
Step 1: Synthesis of 3,6-Dichloropyridazine
The starting material, 3,6-dichloropyridazine, can be synthesized from maleic hydrazide (pyridazine-3,6-diol) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Scheme:
Step 2: Negishi Cross-Coupling
The target molecule is synthesized via a Negishi cross-coupling reaction between 3,6-dichloropyridazine and a pre-formed (pyridin-2-ylmethyl)zinc chloride reagent. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0). The selectivity of the reaction, favoring mono-substitution, is a key consideration.
Reaction Scheme:
A logical workflow for the synthesis is depicted in the following diagram.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary.
Synthesis of 3,6-Dichloropyridazine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic hydrazide (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of (Pyridin-2-ylmethyl)zinc chloride
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried, three-necked flask under an inert atmosphere, add the activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Add a solution of 2-(chloromethyl)pyridine (1.0 eq) in anhydrous THF dropwise to the zinc suspension.
-
Stir the mixture at room temperature until the zinc is consumed (typically 2-4 hours). The formation of the organozinc reagent can be monitored by the disappearance of the starting material using TLC.
Synthesis of this compound
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3,6-dichloropyridazine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.
-
To this solution, add the freshly prepared (pyridin-2-ylmethyl)zinc chloride solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques. The expected data are summarized below.
| Technique | Parameter | Expected Value/Observation |
| Appearance | Physical State | White to off-white solid |
| Melting Point | Range | To be determined experimentally |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons from pyridazine and pyridine rings, methylene bridge protons. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic and aliphatic carbons. |
| Mass Spec. | m/z | [M+H]⁺ corresponding to the molecular weight. |
| IR | Wavenumber (cm⁻¹) | C-H, C=N, C=C stretching and bending vibrations. |
Table 1: Predicted Characterization Data for this compound.
Potential Biological Activities and Signaling Pathways
Pyridazine derivatives are known to interact with a variety of biological targets, leading to a wide range of pharmacological effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.
For instance, certain pyridazine-containing compounds have been shown to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. By inhibiting specific kinases, these compounds can disrupt aberrant signaling cascades and exert therapeutic effects.
A simplified representation of a generic kinase inhibitor signaling pathway is shown below.
The diverse biological activities reported for pyridazine derivatives suggest that this compound could be a valuable lead compound for the development of new therapeutic agents. Further investigation into its biological properties is warranted.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The comprehensive characterization plan will ensure the structural integrity and purity of the final compound. The exploration of the biological activities of this novel molecule holds promise for the discovery of new drug candidates in various therapeutic areas.
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine. Due to the limited availability of experimental data for this specific molecule, this document focuses on computationally predicted values to offer a foundational understanding of its potential characteristics. The information herein is intended to support early-stage drug discovery and development activities, providing crucial data for computational modeling, synthesis planning, and initial screening protocols.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the predicted data for this compound, offering insights into its likely solubility, permeability, and other characteristics relevant to drug development.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₀H₈ClN₃ | ChemSpider |
| Molecular Weight | 205.65 g/mol | ChemSpider |
| XLogP3 | 2.2 | PubChem (CID: 15953995) |
| Hydrogen Bond Donor Count | 0 | PubChem (CID: 15953995) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (CID: 15953995) |
| Rotatable Bond Count | 2 | PubChem (CID: 15953995) |
| Exact Mass | 205.040675 g/mol | PubChem (CID: 15953995) |
| Monoisotopic Mass | 205.040675 g/mol | PubChem (CID: 15953995) |
| Topological Polar Surface Area | 41.9 Ų | PubChem (CID: 15953995) |
| Heavy Atom Count | 14 | PubChem (CID: 15953995) |
| Formal Charge | 0 | PubChem (CID: 15953995) |
| Complexity | 253 | PubChem (CID: 15953995) |
| Isotope Atom Count | 0 | PubChem (CID: 15953995) |
| Defined Atom Stereocenter Count | 0 | PubChem (CID: 15953995) |
| Undefined Atom Stereocenter Count | 0 | PubChem (CID: 15953995) |
| Defined Bond Stereocenter Count | 0 | PubChem (CID: 15953995) |
| Undefined Bond Stereocenter Count | 0 | PubChem (CID: 15953995) |
| Covalently-Bonded Unit Count | 1 | PubChem (CID: 15953995) |
Table 2: Predicted pKa and Boiling Point
| Property | Value (Predicted) | Source |
| pKa (most basic) | 3.85 ± 0.10 | Chemicalize |
| Boiling Point | 369.5 ± 22.0 °C | Not specified |
Experimental Protocols
While specific experimental data for this compound is not yet available in the public domain, the following are generalized protocols for the determination of key physicochemical properties, adapted from standard laboratory methods for organic compounds.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the compound is finely powdered using a mortar and pestle.
-
Pack a small amount of the compound into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for formulation and in vitro assay development.
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))
Procedure (Kinetic Solubility):
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration.
-
Shake or vortex the mixture vigorously for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect the solution for any precipitate. The highest concentration that remains clear is the kinetic solubility.
-
For quantitative analysis, the solution can be filtered or centrifuged, and the concentration of the supernatant measured by a suitable analytical method (e.g., HPLC-UV).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at physiological pH.
Method: Potentiometric Titration
Apparatus:
-
pH meter with a suitable electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve, typically at the half-equivalence point.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution properties.
Method: Shake-Flask Method
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Dissolve a known amount of the compound in either the aqueous or organic phase.
-
Add an equal volume of the other phase to a separatory funnel or vial.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours).
-
Allow the two phases to separate. Centrifugation may be required to ensure complete separation.
-
Carefully sample each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of P.
Visualizations
The following diagrams illustrate generalized workflows relevant to the study of this compound.
Caption: Generalized workflow for the synthesis and physicochemical characterization of a novel compound.
Caption: A potential synthetic route for this compound via cross-coupling.
3-Chloro-6-(pyridin-2-ylmethyl)pyridazine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a registered CAS number for 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine could not be identified in publicly accessible databases. This suggests that the compound may not be commercially available and has not been extensively characterized in the literature. The following information is based on the chemical structure derived from its IUPAC name and synthetic methodologies reported for structurally related compounds.
Molecular Structure and Identification
While a specific CAS number is not available, the molecular structure of this compound can be confidently predicted from its name. The core of the molecule is a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at the 3-position and a pyridin-2-ylmethyl group at the 6-position.
Proposed Molecular Structure:
(A 2D representation of the proposed structure)
Table 1: Physicochemical Properties of this compound and Related Compounds
Due to the absence of experimental data for the target compound, this table includes calculated properties for this compound and experimental data for the structurally related and commercially available compound, 3-Chloro-6-methylpyridazine (CAS: 1121-79-5). This comparison provides a baseline for potential physicochemical characteristics.
| Property | This compound (Calculated/Predicted) | 3-Chloro-6-methylpyridazine (Experimental Data)[1][2] |
| CAS Number | Not Found | 1121-79-5 |
| Molecular Formula | C₁₀H₈ClN₃ | C₅H₅ClN₂ |
| Molecular Weight | 205.65 g/mol | 128.56 g/mol |
| Appearance | Predicted to be a solid | Solid |
| Melting Point | Not Determined | 58-62 °C |
| Boiling Point | Not Determined | Not Determined |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Soluble in organic solvents |
| SMILES | Clc1ccc(Cc2ccccn2)nn1 | Cc1ccc(Cl)nn1 |
| InChI Key | (Predicted) | PRORLQAJNJMGAR-UHFFFAOYSA-N |
Proposed Synthetic Pathway
The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridazine cores, particularly starting from the readily available precursor, 3,6-dichloropyridazine.
A common and effective method for creating carbon-carbon bonds on such heterocyclic systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach would involve the reaction of 3,6-dichloropyridazine with a suitable organoboron reagent derived from 2-picoline (2-methylpyridine).
Experimental Workflow Diagram:
References
Technical Guide: Spectral Data for 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectral characteristics of the pyridazine derivative, 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine. Extensive searches of publicly available scientific literature and chemical databases indicate that detailed experimental spectral data (NMR, IR, MS) for this specific compound have not been published. Consequently, this document provides a comprehensive overview of the available spectral data for structurally similar and relevant pyridazine analogs, namely 3-Chloro-6-methylpyridazine and 3-Chloro-6-(pyridin-2-yl)pyridazine . Furthermore, this guide outlines general experimental protocols for acquiring such spectral data and presents a logical workflow for the synthesis and characterization of novel pyridazine derivatives.
Spectral Data of Structurally Related Pyridazine Analogs
Due to the absence of published spectral data for this compound, this section presents the available data for its closest structural analogs. This information can serve as a valuable reference for researchers working with similar chemical scaffolds.
3-Chloro-6-methylpyridazine
This compound is a key structural analog, differing by the substitution of a methyl group for the pyridin-2-ylmethyl group at the 6-position of the pyridazine ring.
Table 1: Summary of Spectral Data for 3-Chloro-6-methylpyridazine
| Parameter | Data | Source |
| Molecular Formula | C₅H₅ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 128.56 g/mol | --INVALID-LINK--[1] |
| ¹H NMR | Data not explicitly found in searches. | |
| ¹³C NMR | Spectra available. | --INVALID-LINK--[1] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 65; 3rd Highest Peak (m/z): 128. | --INVALID-LINK--[1] |
| Infrared (FTIR) Spectroscopy | Spectra available (KBr pellet and ATR-Neat). | --INVALID-LINK--[1] |
3-Chloro-6-(pyridin-2-yl)pyridazine
This analog is structurally very similar, lacking only the methylene bridge between the pyridazine and pyridine rings.
Table 2: Summary of Spectral Data for 3-Chloro-6-(pyridin-2-yl)pyridazine
| Parameter | Data | Source |
| Molecular Formula | C₉H₆ClN₃ | |
| Molecular Weight | 191.62 g/mol | |
| ¹H NMR | Data not explicitly found in searches. | |
| ¹³C NMR | Data not explicitly found in searches. | |
| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available for this compound. | --INVALID-LINK--[2] |
| Infrared Spectroscopy | Data not explicitly found in searches. |
General Experimental Protocols
The following sections describe standard methodologies for obtaining the spectral data discussed in this guide. These protocols are broadly applicable to the characterization of organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure of organic compounds by providing information about the chemical environment of magnetically active nuclei.[3]
-
Sample Preparation : A sample of 5-20 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the analyte is accurately weighed and dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
-
Data Acquisition : The experiment begins with locking the spectrometer on the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.[3] For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
-
Sample Preparation :
-
Solid Samples : The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[5]
-
Liquid Samples : A thin film of the liquid is placed between two salt plates.
-
Attenuated Total Reflectance (ATR) : The sample (solid or liquid) is placed directly on the surface of an ATR crystal.[6]
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is the most common instrument used.[6]
-
Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded first.[7] Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Analysis : The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.[8]
-
Sample Preparation : The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, and then further diluted.[9] The solution must be free of any particulate matter.[9]
-
Instrumentation : A variety of mass spectrometers can be used, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : A suitable ionization technique is employed to convert the neutral molecules into ions. Common techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis : The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis : The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can offer further structural information.
Logical Workflow for Synthesis and Characterization
The synthesis of a novel pyridazine derivative like this compound would typically be followed by a rigorous characterization process to confirm its identity and purity. The following diagram illustrates a general workflow for such a project.
References
- 1. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is limited. This guide provides a comprehensive framework based on data from structurally similar pyridazine derivatives and established methodologies for compound characterization. The experimental protocols and data tables are intended to serve as a template for researchers investigating this specific molecule.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique chemical structure allows for diverse biological activities, and various substituted pyridazines have been explored as potential therapeutic agents, including kinase inhibitors for treating inflammatory diseases. The physicochemical properties of these compounds, particularly solubility and stability, are critical parameters that influence their developability, bioavailability, and overall efficacy.
This technical guide outlines the essential considerations and experimental approaches for determining the aqueous and organic solubility, as well as the degradation profile, of this compound.
Physicochemical Properties of Structural Analogs
To establish a baseline for expected properties, the following tables summarize available data for compounds structurally related to this compound. These values are for reference and should be experimentally verified for the title compound.
Table 1: Properties of 3-Chloro-6-methylpyridazine
| Property | Value | Source |
| CAS Number | 1121-79-5 | [1] |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 34-37 °C (lit.) / 58-62 °C |
Table 2: Properties of 3-Chloro-6-phenylpyridazine
| Property | Value | Source |
| CAS Number | 20375-65-9 | [2] |
| Molecular Formula | C₁₀H₇ClN₂ | [2] |
| Molecular Weight | 190.63 g/mol | [2] |
| Aqueous Solubility | 10.3 µg/mL (at pH 7.4) | [2] |
Solubility Assessment: Protocols and Data Presentation
Solubility is a key determinant of a drug candidate's absorption and distribution. Both thermodynamic and kinetic solubility are important to assess.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: Prepare a series of saturated solutions by adding an excess of this compound to various aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and relevant organic solvents (e.g., DMSO, Ethanol, Methanol).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility as mg/mL or µg/mL.
Data Presentation: Solubility Profile
The following table is a template for reporting experimental results.
Table 3: Experimental Solubility of this compound
| Solvent/Buffer System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Analytical Method |
| Phosphate Buffered Saline | 25 | 7.4 | Experimental Value | HPLC-UV |
| Acetate Buffer | 25 | 5.0 | Experimental Value | HPLC-UV |
| Borate Buffer | 25 | 9.0 | Experimental Value | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Experimental Value | HPLC-UV |
| Ethanol | 25 | N/A | Experimental Value | HPLC-UV |
Workflow for Solubility Determination
Caption: General workflow for thermodynamic solubility determination.
Stability Assessment: Protocols and Data Presentation
Stability testing is crucial to identify potential degradation pathways and determine the shelf-life of a compound. Forced degradation studies are used to accelerate this process.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and expose it to a variety of stress conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60 °C (in solution and as solid)
-
Photolytic: Expose to light (ICH Q1B guidelines) in a photostability chamber
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction if necessary. Analyze all samples by a stability-indicating HPLC method (e.g., with a gradient elution capable of separating the parent compound from degradants).
-
Data Reporting: Calculate the percentage of the parent compound remaining at each time point. Characterize major degradants using mass spectrometry (LC-MS) if possible.
Data Presentation: Stability Profile
The following table is a template for reporting experimental results.
Table 4: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Parent Compound Remaining | No. of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60 °C | 24 | Experimental Value | Experimental Value | Experimental Value |
| 0.1 M NaOH, 60 °C | 24 | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |
| Thermal (Solid), 60 °C | 7 days | Experimental Value | Experimental Value | Experimental Value |
| Photolytic (ICH Q1B) | 24 | Experimental Value | Experimental Value | Experimental Value |
Workflow for Stability Assessment
References
The Pharmacological Potential of Pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives represent a "wonder nucleus" in medicinal chemistry.[1][2] This core structure is a key feature in numerous bioactive compounds, demonstrating a vast array of pharmacological activities.[2][3] The versatility of the pyridazine scaffold allows for a wide range of chemical modifications, leading to the development of novel therapeutic agents with diverse biological targets. This technical guide provides an in-depth overview of the significant biological activities of pyridazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent activity against various cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4]
A recent review from 2024 highlights that pyridazine-containing compounds have been synthesized and evaluated to target a diverse array of biological processes involved in cancer onset and progression.[4] These include inhibitors of glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing protein (BRD), which target aberrant tumor metabolism, cell signal transduction, and epigenetic modifications, respectively.[4]
One study focused on the design and synthesis of novel pyridazinone-based EED inhibitors for prostate cancer.[6] Compound 39 from this study was identified as a potent EED inhibitor with an IC50 of 0.62 μM.[6] This compound exhibited significant anti-proliferative activity against prostate cancer PC3 cells, suppressed colony formation and migration, and showed robust tumor regression in a PC3 xenograft model with a tumor growth inhibition of nearly 80%.[6]
Another study developed novel pyrimido-pyridazine derivatives as potential anticancer agents.[7] Compound 2b from this research displayed significant antitumor activity against MDA-MB-231 human breast adenocarcinoma cells by inducing apoptosis and arresting the cell cycle in the S-phase.[7] In vivo studies on lymphoma-bearing mice showed that compound 2b significantly increased lifespan and reduced tumor growth.[7]
Furthermore, pyridazinone-based diarylurea derivatives have been investigated as dual-function antimicrobial and anticancer agents.[8] In this study, compound 10l induced G0–G1 phase cell cycle arrest in the A549/ATCC cell line and upregulated the expression of pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[8]
Quantitative Data: Anticancer Activity of Pyridazine Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 39 | Prostate Cancer (PC3) | IC50 | 0.62 μM | [6] |
| 2b | Breast Adenocarcinoma (MDA-MB-231) | - | Induces apoptosis, S-phase arrest | [7] |
| 10l | Lung Carcinoma (A549/ATCC) | - | Induces G0-G1 phase cell cycle arrest | [8] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a generalized representation based on common practices for evaluating the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a pyridazine derivative that inhibits the growth of a specific cancer cell line by 50% (IC50).
Materials:
-
Pyridazine derivative stock solution (e.g., in DMSO)
-
Cancer cell line (e.g., PC3, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivative from the stock solution in the complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Signaling Pathway: EED Inhibition in Prostate Cancer
Caption: Allosteric inhibition of EED by a pyridazine derivative disrupts PRC2 activity.
Antimicrobial Activity
Pyridazine and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11] The structural diversity of these compounds allows for the fine-tuning of their antimicrobial properties.
Several new pyrazolo[3,4-d]pyridazine derivatives were synthesized and tested for their antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as fungi.[9] Two compounds, 7e and 7f , showed the highest antimicrobial activities with minimum inhibitory concentrations (MICs) ranging from 0.31 to <0.0024 mg/mL.[9]
In another study, a series of diarylurea derivatives based on a pyridazinone scaffold were designed and synthesized.[12] Compound 10h from this series exhibited potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg/mL.[12] Additionally, compound 8g showed significant antifungal activity against Candida albicans with a MIC of 16 μg/mL.[12]
Furthermore, some new 6-phenyl–pyridazine-3-one derivatives were synthesized and evaluated for their antimicrobial activity.[11] One derivative, IIIa , demonstrated excellent antibacterial activity against both Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative).[11] Another derivative, IIId , showed very good antifungal activity against Aspergillus niger and Candida albicans.[11]
Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives
| Compound ID | Microorganism | Activity Metric | Value | Reference |
| 7e, 7f | Gram-negative/positive bacteria, fungi | MIC | 0.31 to <0.0024 mg/mL | [9] |
| 10h | Staphylococcus aureus | MIC | 16 μg/mL | [12] |
| 8g | Candida albicans | MIC | 16 μg/mL | [12] |
| IIIa | S. pyogenes, E. coli | - | Excellent activity | [11] |
| IIId | A. niger, C. albicans | - | Very good activity | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a pyridazine derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
Pyridazine derivative stock solution
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile saline or PBS
-
Inoculum suspension (adjusted to a specific McFarland standard)
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Ketoconazole)
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the pyridazine derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only). Also, include a positive control with a known antimicrobial agent.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for the screening of antimicrobial compounds.
Anti-inflammatory and Analgesic Activities
A significant number of pyridazine and pyridazinone derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1][13][14] A key advantage of some of these derivatives is their reduced ulcerogenic side effects compared to traditional NSAIDs.[15][16]
Emorfazone, a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is marketed in Japan as an analgesic and anti-inflammatory drug.[1][16] Studies have shown that other derivatives can be even more potent. For instance, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was found to be seven times more potent than emorfazone.[1]
A study on new 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides revealed that most of these compounds were more potent than aspirin in a p-benzoquinone-induced writhing test at a 100 mg/kg dose.[16] Specifically, compounds 7b , 7c , and 7e had the highest anti-inflammatory activity, with compound 7e being the most potent in both analgesic and anti-inflammatory effects, and importantly, it did not show ulcerogenic side effects.[16]
Another series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized and evaluated.[17] Compounds Va , Vb , and Vc exhibited more potent analgesic activity than aspirin and also demonstrated anti-inflammatory activity comparable to the standard drug indomethacin, without causing gastric ulceration.[17]
Quantitative Data: Anti-inflammatory and Analgesic Activities
| Compound ID | Animal Model | Activity | Potency | Reference |
| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | - | Analgesic | 7x more potent than emorfazone | [1] |
| 7e | p-benzoquinone-induced writhing test | Analgesic & Anti-inflammatory | More potent than aspirin | [16] |
| Va, Vb, Vc | - | Analgesic | More potent than aspirin | [17] |
| Va, Vb, Vc | - | Anti-inflammatory | Comparable to indomethacin | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used method for evaluating the in vivo anti-inflammatory activity of new compounds.
Objective: To assess the ability of a pyridazine derivative to reduce acute inflammation induced by carrageenan in the rat paw.
Materials:
-
Pyridazine derivative
-
Carrageenan (1% w/v solution in sterile saline)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test groups with different doses of the pyridazine derivative).
-
Compound Administration: Administer the pyridazine derivative (dissolved or suspended in the vehicle) orally or intraperitoneally to the test groups. Administer the vehicle to the control group and the standard drug to the standard group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Cardiovascular and Antihypertensive Activities
Pyridazine derivatives have been extensively studied for their effects on the cardiovascular system, with many compounds exhibiting potent antihypertensive and vasodilatory properties.[18][19] Some pyridazine-based drugs are already in clinical use for cardiovascular conditions.[20]
A review on pyridazin-3(2H)-one derivatives highlights their role as vasodilators, acting either directly or by targeting the renin-angiotensin-aldosterone system and phosphodiesterases.[18][19] For instance, some novel dihydropyridazin-3(2H)-ones were synthesized and evaluated for their antihypertensive activity using the tail-cuff method.[18] Compounds 11 and 12 from this study were able to reduce the mean arterial blood pressure by 41.84% and 40.98%, respectively, which was comparable to the standard drugs propranolol (41.40%) and hydralazine (40.76%).[18]
In another study, several 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and tested for their antihypertensive activity.[21] Compounds 16, 19, 24, 30, 39, 42, and 45 showed good antihypertensive activity.[21]
Quantitative Data: Antihypertensive Activity of Pyridazine Derivatives
| Compound ID | Animal Model | Effect | Potency (% reduction in MABP) | Reference |
| 11 | Rat | Antihypertensive | 41.84% | [18] |
| 12 | Rat | Antihypertensive | 40.98% | [18] |
| 16, 19, 24, 30, 39, 42, 45 | Rat | Antihypertensive | Good activity | [21] |
Logical Relationship: Mechanisms of Vasodilation
Caption: Mechanisms of vasodilation by pyridazinone derivatives.
Other Biological Activities
The pharmacological versatility of pyridazine derivatives extends to several other areas:
-
Neuroprotective Activity: Certain pyridazine derivatives have been identified as potent activators of the excitatory amino acid transporter 2 (EAAT2) at a translational level.[22][23] This mechanism helps in restoring the normal clearance of glutamate, thereby providing neuronal protection.[22][23] One such derivative, 4f , showed a better antihypersensitive profile than the lead compound in a rat model of oxaliplatin-induced neuropathic pain.[22]
-
Antiviral Activity: Pyridazine-based compounds have been evaluated for their antiviral properties.[15][20] In one study, a series of new pyridazine derivatives were synthesized and tested against Hepatitis A Virus (HAV).[20] The compound 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][10][24]triazine-3(4H)-thione (10 ) showed the most potent anti-HAV activity.[20]
-
Herbicidal and Insecticidal Activity: The pyridazine scaffold is also a feature in many agrochemicals.[25][26] Pyridazinone derivatives have been reported to possess herbicidal, insecticidal, molluscicidal, and plant growth regulatory activities.[25] For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were found to have aphicidal properties.[27]
Conclusion
The pyridazine nucleus is a privileged scaffold in medicinal chemistry and drug discovery, offering a foundation for the development of compounds with a wide spectrum of biological activities. The research highlighted in this guide demonstrates the significant potential of pyridazine derivatives as anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective agents. The ability to readily modify the pyridazine ring allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of new, more potent, and selective therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these compounds is crucial for their translation into clinical applications. of action and in vivo efficacy of these compounds is crucial for their translation into clinical applications.
References
- 1. sarpublication.com [sarpublication.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. [Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. africaresearchconnects.com [africaresearchconnects.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. usiena-air.unisi.it [usiena-air.unisi.it]
- 24. rjptonline.org [rjptonline.org]
- 25. researchgate.net [researchgate.net]
- 26. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 27. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Discovery, History, and Therapeutic Applications of Novel Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a cornerstone in the development of novel therapeutics. Initially overshadowed by its isomers, pyrimidine and pyrazine, the unique physicochemical properties of the pyridazine moiety have captured the attention of medicinal chemists.[1] Its inherent polarity, capacity for robust hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems have propelled its integration into a diverse array of biologically active molecules.[2][3] This guide provides an in-depth exploration of the discovery and history of pyridazine compounds, their synthesis, and their expanding role in targeting a range of diseases, from cancer to autoimmune disorders.
A Historical Perspective: From Laboratory Curiosity to Marketed Drugs
The first synthesis of a pyridazine derivative was reported in 1886 by Emil Fischer.[4] However, for much of the 20th century, pyridazines remained largely a subject of academic interest, with their natural occurrence being exceptionally rare.[4] The tide began to turn with the discovery of the pharmacological activities of synthetic pyridazine derivatives. An early example of a pyridazine-containing drug is Minaprine, a monoamine oxidase (MAO) inhibitor approved in France in 1972 as an antidepressant, though it was later withdrawn due to side effects.[2]
The 21st century has witnessed a renaissance for pyridazine-based drugs, marked by the FDA approval of several significant compounds. These successes have validated the pyridazine scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets with high affinity and selectivity.
Approved Pyridazine-Containing Drugs: A Snapshot of Therapeutic Success
The versatility of the pyridazine core is exemplified by the range of therapeutic areas addressed by recently approved drugs.
| Drug Name | Target | Therapeutic Area | Approval Year (FDA) |
| Relugolix | Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist | Prostate Cancer, Uterine Fibroids, Endometriosis | 2020 |
| Deucravacitinib | Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor | Plaque Psoriasis | 2022 |
| Ponatinib | Multi-targeted Tyrosine Kinase Inhibitor | Leukemia | 2012 |
| Risdiplam | Survival of Motor Neuron 2 (SMN2) Splicing Modifier | Spinal Muscular Atrophy | 2020 |
Novel Pyridazine Derivatives in Development: Quantitative Insights
The research pipeline is rich with novel pyridazine compounds demonstrating potent biological activities across various disease models. The following tables summarize key quantitative data for some of these promising candidates.
Anticancer Activity of Novel Pyridazine Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 4e | MCF-7 (Breast Cancer) | 1 - 10 | [5] |
| 4f | SK-MEL-28 (Melanoma) | 1 - 10 | [5] |
| Compound 3 | MCF-7 (Breast Cancer) | 49.6 | [6] |
| Compound 4 | MDA-MB-231 (Breast Cancer) | 53.4 | [6] |
| Pyridine-Thiazole Hybrid 4 | NCI-H460 (Non-small cell lung cancer) | < 10 | [7] |
| Pyridine-Urea 8e | VEGFR-2 | 3.93 ± 0.73 | [8] |
| Pyridine-Urea 8n | VEGFR-2 | > 50 | [8] |
Vasorelaxant Activity of Novel Pyridazine Derivatives
| Compound | EC50 (µM) | Reference |
| 4f | 0.0136 | [9] |
| 4h | 0.0117 | [9] |
| 5d | 0.0053 | [9] |
| 5e | 0.0025 | [9] |
| 8a | 198 | [10] |
| 11a | 177 | [10] |
Signaling Pathways Targeted by Pyridazine-Based Drugs
The efficacy of pyridazine compounds often stems from their ability to selectively modulate key signaling pathways implicated in disease pathogenesis.
Deucravacitinib and the TYK2 Signaling Pathway
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[11] TYK2 is an intracellular kinase that mediates signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are involved in the pathogenesis of various immune-mediated diseases.[12][13] Deucravacitinib binds to the regulatory domain of TYK2, stabilizing an inhibitory conformation and preventing its activation.[14]
Relugolix and the GnRH Receptor Signaling Pathway
Relugolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[15] By blocking the GnRH receptor in the pituitary gland, relugolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone production in men and estrogen production in women.[16] This mechanism of action is pivotal in the treatment of hormone-sensitive cancers and disorders.
Experimental Protocols: Synthesis and Evaluation of Pyridazine Derivatives
The synthesis of the pyridazine core and its derivatives can be achieved through various chemical strategies. The following sections outline general protocols for the synthesis and biological evaluation of novel pyridazine compounds, based on published literature.
General Synthetic Workflow
A common approach to synthesizing substituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative. Subsequent modifications of the pyridazine ring allow for the introduction of diverse functional groups to optimize biological activity.
Example Protocol: Synthesis of 3-Chloropyridazine Derivatives
This protocol is adapted from the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine.[17]
-
Preparation of the Pyridazinone Precursor: 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one is prepared by refluxing 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one with hydrazine hydrate in absolute ethanol.
-
Chlorination: The pyridazinone precursor (0.01 mol) is refluxed in phosphorus oxychloride (10 mL) for 3 hours.
-
Work-up: The reaction mixture is cooled, poured onto crushed ice, and neutralized with a 4% sodium hydroxide solution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene to yield the 3-chloropyridazine derivative.
In Vitro Biological Evaluation: Anticancer Activity Assay
The following is a general protocol for assessing the cytotoxic effects of novel pyridazine compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the pyridazine compounds for 48 or 72 hours.
-
MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated using appropriate software (e.g., GraphPad Prism).[18]
The Future of Pyridazine-Based Drug Discovery
The pyridazine scaffold has firmly established its importance in modern medicinal chemistry. Its unique electronic and steric properties continue to be exploited in the design of highly selective and potent inhibitors of various biological targets. The ongoing exploration of novel pyridazine derivatives, coupled with a deeper understanding of their mechanisms of action, promises to deliver a new generation of innovative medicines for a wide range of human diseases. The future is bright for this once-overlooked heterocyclic nucleus.
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 12. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 13. bms.com [bms.com]
- 14. deucravacitinib [drugcentral.org]
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- 18. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Theoretical and Computational Studies of Pyridazine Derivatives in Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyridazine Scaffolds and Computational Chemistry
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—such as a high dipole moment, robust hydrogen-bonding capacity, and reduced lipophilicity compared to a phenyl ring—make it an attractive component in the design of novel therapeutics.[1] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antihypertensive, anti-inflammatory, and antiviral properties.[2][3][4]
The advancement of computational chemistry has revolutionized the drug discovery pipeline for pyridazine-based compounds. Theoretical and computational studies allow for the rapid, cost-effective screening of virtual libraries, prediction of molecular properties, and elucidation of structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.[5][6] Methodologies like Density Functional Theory (DFT), Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations provide profound insights into the behavior of these molecules at an atomic level, guiding the rational design of more potent and selective drug candidates.[3][7][8] This guide provides an in-depth overview of these core computational techniques, presents key quantitative data from recent studies, and outlines the typical workflows employed in the field.
Core Computational Methodologies and Protocols
The computational investigation of pyridazine derivatives typically employs a multi-faceted approach, combining several techniques to build a comprehensive understanding of the molecule's properties and potential biological activity.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is fundamental for understanding the intrinsic properties of newly designed pyridazine derivatives.[9]
Typical Protocol:
-
Structure Optimization: The 3D geometry of the pyridazine derivative is optimized to find its most stable energetic conformation.
-
Method and Basis Set Selection: A common and effective combination is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a Pople-style basis set, such as 6-311++G(d,p).[3][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Property Calculation: Following optimization, key electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. This helps identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly with biological targets.[9]
-
-
Software: These calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the pyridazine derivative) when bound to a target macromolecule, such as a protein or enzyme. It is a cornerstone of structure-based drug design.[11][12]
Typical Protocol:
-
Target Preparation: A high-resolution 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the pyridazine derivative, often optimized using DFT, is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: The binding site (active site) on the target protein is defined, and a grid box is generated to encompass this region.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site. It scores each pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score indicates a more favorable binding interaction.[11]
-
Analysis: The top-ranked poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.
-
Software: Widely used docking software includes AutoDock, Vina, and Glide.[11]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][13]
Typical Protocol:
-
Dataset Collection: A dataset of pyridazine derivatives with experimentally determined biological activity (e.g., IC50 or MIC values) is compiled.
-
Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset. These can be derived from DFT calculations or specialized software like DRAGON or CODESSA-Pro.[7][13]
-
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity.[7][10]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation, R²cv) and external validation techniques to ensure it is robust and not overfitted.[13]
-
Application: Once validated, the model can be used to predict the activity of new, untested pyridazine derivatives, guiding the selection of candidates for synthesis.
Data Presentation: Quantitative Insights from Studies
The following tables summarize key quantitative data from various computational and experimental studies on pyridazine derivatives, highlighting their potential in different therapeutic areas.
Table 1: Antibacterial Activity and Computational Results for Pyridazinone Derivatives [3]
| Compound | Target Bacteria | MIC (µM) | Docking Score (kcal/mol) vs. S. aureus tyrosyl-tRNA synthetase |
|---|---|---|---|
| 7 | S. aureus (MRSA) | 3.74 | -8.9 |
| 7 | P. aeruginosa | 8.92 | -8.9 |
| 13 | S. aureus (MRSA) | 7.63 | -8.5 |
| 13 | P. aeruginosa | 8.92 | -8.5 |
| Amikacin | S. aureus (MRSA) | 5.38 | Not Applicable |
| Amikacin | P. aeruginosa | 10.76 | Not Applicable |
Table 2: Vasorelaxant Activity and QSAR Model Validation [13]
| Compound | Vasorelaxant Activity (IC50, µM) |
|---|---|
| 8a | 198 |
| 11a | 177 |
| Doxazosin | 226 |
| QSAR Model Statistics | Value |
| R² (Coefficient of determination) | 0.811782 |
| R²cvOO (Cross-validation R²) | 0.7153 |
| F-statistic (Fisher value) | 17.9708 |
Table 3: Anticonvulsant Activity and Molecular Docking Scores [14]
| Compound | Target Receptor | Binding Energy (kcal/mol) |
|---|---|---|
| 5g | Voltage-gated sodium channel (PDB: 6AGF) | -8.1 |
| 5a | Voltage-gated sodium channel (PDB: 6AGF) | -7.9 |
| 5b | Voltage-gated sodium channel (PDB: 6AGF) | -7.8 |
| Phenobarbitone | Voltage-gated sodium channel (PDB: 6AGF) | -6.7 |
| 5g | NMDA Receptor (PDB: 5TP9) | -7.5 |
| 5a | NMDA Receptor (PDB: 5TP9) | -7.2 |
| 5b | NMDA Receptor (PDB: 5TP9) | -7.1 |
| Phenobarbitone | NMDA Receptor (PDB: 5TP9) | -6.1 |
Visualizations: Workflows and Pathways
Visual diagrams are essential for conceptualizing the complex processes involved in computational drug design. The following diagrams, created using the DOT language, illustrate common workflows.
Caption: A typical workflow for computational design and validation of pyridazine derivatives.
Caption: Detailed workflow for a molecular docking experiment.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jpionline.org [jpionline.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
A Technical Guide to 3-Substituted Pyridazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a versatile scaffold have led to the development of numerous biologically active compounds.[1][2] Among its derivatives, 3-substituted pyridazines have garnered significant attention due to their prevalence in a wide array of pharmacologically active agents. These compounds demonstrate a broad spectrum of activities, including anticancer, cardiovascular, anti-inflammatory, and neuroprotective effects.[3][4][5]
This technical guide provides a comprehensive review of 3-substituted pyridazine compounds, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). It is designed to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key molecular pathways to aid researchers and professionals in the field of drug discovery and development.
Synthesis of 3-Substituted Pyridazine Compounds
The synthesis of the pyridazine core and its derivatives can be achieved through various strategies. A common and effective method involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. Modifications to this fundamental approach allow for the introduction of a wide range of substituents at the C3 position and other locations on the ring.
One prevalent pathway involves the reaction of γ-ketoacids with hydrazine hydrate to form dihydropyridazinones, which can be subsequently aromatized or further modified.[2] Another key strategy is the inverse-electron-demand Diels-Alder reaction, which provides a regiocontrolled route to functionalized pyridazines.[6] More recent methods include copper-promoted cyclizations of β,γ-unsaturated hydrazones and annulation reactions of ketene N,S-acetals with N-tosylhydrazones.[6]
Below is a generalized workflow for the synthesis of 3-substituted pyridazine derivatives.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sarpublication.com [sarpublication.com]
- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
Safety and Handling Guidelines for Chlorinated Pyridazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for chlorinated pyridazines. The following protocols and data are compiled to ensure the safe use of these compounds in a laboratory setting, minimizing risk and ensuring regulatory compliance. This document is intended for professionals in research, discovery, and drug development.
General Safety and Hazard Information
Chlorinated pyridazines are a class of heterocyclic aromatic compounds that require careful handling due to their potential toxicity. The chlorine substitution on the pyridazine ring can significantly influence the compound's reactivity and biological activity.
Physicochemical Properties
The physicochemical properties of chlorinated pyridazines, such as their polarity and solubility, are key to understanding their behavior and potential for environmental and biological interaction. The pyridazine ring itself is characterized by a high dipole moment and the capacity for dual hydrogen-bonding, which can be significant in drug-target interactions.
General Handling Precautions
When working with any chlorinated pyridazine, it is crucial to adhere to standard laboratory safety practices.[1] This includes:
-
Working in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Storing in a cool, dry, and well-ventilated place away from incompatible materials.[1][4]
-
Prohibiting eating, drinking, and smoking in the work area.[2]
Toxicity and Hazard Data
The toxicity of chlorinated pyridazines can vary depending on the position and number of chlorine atoms on the pyridazine ring. The available quantitative toxicity data is summarized below. For compounds where specific LD50/LC50 data is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is provided.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Oral LD50 | Dermal LD50 | Inhalation LC50 | GHS Hazard Statements |
| 3-Chloropyridazine | 1120-95-2 | C₄H₃ClN₂ | 114.53 | 841 mg/kg (Rat)[5] | No data available | No data available | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH332: Harmful if inhaledH335: May cause respiratory irritation[6] |
| 4-Chloropyridazine | 17180-92-6 | C₄H₃ClN₂ | 114.53 | No data available | No data available | No data available | H311: Toxic in contact with skinH331: Toxic if inhaled[7] |
| 4-Chloropyridine Hydrochloride | 7379-35-3 | C₅H₅Cl₂N | 150.01 | 566 mg/kg (Rat)[8] | No data available | No data available | H302: Harmful if swallowedH319: Causes serious eye irritation |
| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | >50 mg/kg (Rat)[1], 500 mg/kg (ATE)[9] | No data available | >1070 mg/m³ (Rat, 4h)[1] | H301/H302: Toxic if swallowed/Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| 4,5-Dichloropyridazine | 55271-49-3 | C₄H₂Cl₂N₂ | 148.98 | No data available | No data available | No data available | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[10] |
| 4-Chloro-1,2-dihydropyridazine-3,6-dione | 5397-64-8 | C₄H₃ClN₂O₂ | 146.53 | No data available | No data available | No data available | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[11] |
ATE: Acute Toxicity Estimate
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling chlorinated pyridazines.[12] The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[12] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and change them immediately upon contact with the chemical. For tasks with a higher risk of exposure, double gloving is advised.[12] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[12] Clothing worn underneath should be made of natural fibers like cotton.[12] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted.[12] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[2] |
Reactivity and Incompatible Materials
Chlorinated pyridazines can be reactive with certain substances. The chlorine atoms on the pyridazine ring make it susceptible to nucleophilic substitution.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[4]
-
Strong Acids: Incompatible with strong acids.[4]
-
Bases: May react with strong bases.
-
Amines: Can undergo nucleophilic substitution reactions with amines.
It is crucial to consult the Safety Data Sheet (SDS) for the specific chlorinated pyridazine being used for a comprehensive list of incompatible materials.
Spill and Disposal Procedures
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[11] For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[4] For solid spills, carefully sweep up the material, avoiding dust formation.[11]
-
Absorb/Collect: Absorb liquid spills with an inert material and place it into a suitable, closed container for disposal.[1][4] Collect solid spills and place them in a sealed container.
-
Decontaminate: Clean the spill area thoroughly. A common procedure involves washing the area with soap and water.[13] For some aromatic amines, specialized decontamination solutions are available.[14] A final rinse with water is recommended.
-
Dispose: All contaminated materials, including absorbent materials, used PPE, and cleaning supplies, must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[2][15] Contact a licensed professional waste disposal service.[11]
Waste Disposal
All waste containing chlorinated pyridazines, including unused compounds, contaminated labware, and personal protective equipment, must be disposed of as hazardous waste.[2]
-
Segregation: Segregate chlorinated organic waste from non-halogenated waste streams.[15]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[15]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Chemical incineration with an afterburner and scrubber is a recommended method.[11]
Experimental Protocols
The following are generalized protocols for key toxicological and stability assessments based on OECD and ICH guidelines. These should be adapted for the specific chlorinated pyridazine and experimental setup.
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423)
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals per step.
Methodology:
-
Animal Selection: Use healthy, young adult rats (or another appropriate rodent species), typically females.[16] Animals should be acclimatized to the laboratory conditions for at least 5 days.
-
Dose Formulation: The test substance is typically administered in a constant volume via oral gavage. A suitable vehicle (e.g., corn oil, water) may be used if the substance cannot be administered directly.
-
Dosing Procedure:
-
A stepwise procedure is used with defined starting doses (e.g., 5, 50, 300, and 2000 mg/kg body weight).
-
If no prior information is available, a starting dose of 300 mg/kg is often recommended.
-
Dosing is initiated with a group of three animals.
-
The outcome of this first step (mortality or survival) determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Detailed observations are made shortly after dosing and at least once daily thereafter.
-
-
Pathology: All animals (those that die during the study and those euthanized at the end) should undergo a gross necropsy.
-
Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity. This method provides a range for the LD50 rather than a precise point estimate.
Acute Dermal Toxicity (Based on OECD 402)
Objective: To assess the potential short-term hazards of a substance when applied to the skin.
Methodology:
-
Animal Selection: Healthy young adult rats or rabbits are the preferred species.[3] The skin of the animals should be healthy and intact.
-
Preparation of Animals: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the animals. The area should be about 10% of the total body surface area.[9]
-
Dose Application:
-
The test substance is applied uniformly over the shaved area. For solid materials, they should be moistened with a suitable vehicle to ensure good contact with the skin.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[10]
-
-
Observations:
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The results are used to determine the LD50 and classify the substance for acute dermal toxicity.
Acute Inhalation Toxicity (Based on OECD 403)
Objective: To determine the health hazards likely to arise from short-term exposure to a substance by inhalation.
Methodology:
-
Test Substance Generation: The substance is generated as a gas, vapor, or aerosol in an inhalation chamber.
-
Animal Selection: The preferred species is the rat.[5]
-
Exposure Conditions:
-
Animals are exposed for a fixed period, typically 4 hours.[11]
-
Exposure can be "nose-only" or "whole-body".
-
At least three concentrations are typically tested in a main study.
-
-
Observations:
-
Pathology: A gross necropsy is performed on all animals.
-
Data Analysis: The data is used to calculate the LC50 (median lethal concentration) and classify the substance for acute inhalation toxicity.
Chemical Stability Testing (Based on ICH Q1A)
Objective: To provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Methodology:
-
Batch Selection: Stability studies should be performed on at least three primary batches of the substance.
-
Storage Conditions: Samples are stored under various conditions to simulate long-term and accelerated storage.
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).
-
-
Analytical Methods:
-
Use validated stability-indicating analytical procedures to detect changes in the substance's properties over time.
-
Tests should cover physical, chemical, biological, and microbiological attributes as appropriate. This includes appearance, assay, and degradation products.
-
-
Data Evaluation: The results are evaluated to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.
Mechanism of Toxicity: Signaling Pathway
Many halogenated aromatic hydrocarbons, a class to which chlorinated pyridazines belong, are known to exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.
The general mechanism is as follows:
-
Ligand Binding: The chlorinated pyridazine (or its metabolite) enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90).[8]
-
Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.[8][15]
-
Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[15]
-
DNA Binding: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.[15]
-
Gene Transcription: This binding initiates the transcription of various genes, including those encoding for cytochrome P450 enzymes (like CYP1A1 and CYP1B1), which are involved in the metabolism of foreign compounds.[15]
While this metabolic activation is a detoxification mechanism, it can sometimes lead to the formation of reactive intermediates that can cause cellular damage and contribute to the toxic effects of the compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. schc.org [schc.org]
- 4. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-CHLOROPYRIDAZINE | 17180-92-6 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cpachem.com [cpachem.com]
- 10. chemical-label.com [chemical-label.com]
- 11. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. oral ld50 values: Topics by Science.gov [science.gov]
- 13. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 3,6-Dichloropyridazine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine from 3,6-dichloropyridazine. The described method is based on a Negishi cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This protocol outlines the preparation of the necessary organozinc reagent, pyridin-2-ylmethylzinc chloride, followed by its palladium-catalyzed cross-coupling with 3,6-dichloropyridazine. This application note includes detailed experimental procedures, data on reaction components and yields, and visualizations of the chemical workflow and reaction mechanism to aid in the successful execution of this synthesis.
Introduction
Pyridazine derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The functionalization of the pyridazine core is a key step in the development of novel therapeutic agents. The Negishi cross-coupling reaction offers a reliable method for the introduction of alkyl and aryl substituents onto heterocyclic systems.[2][3] This protocol focuses on the selective mono-functionalization of 3,6-dichloropyridazine to yield this compound, a valuable building block for further chemical elaboration. The choice of a Negishi coupling is predicated on its high functional group tolerance and the relatively mild reaction conditions required.[4][5]
Chemical Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocols
This synthesis is divided into two main stages: the preparation of the pyridin-2-ylmethylzinc chloride reagent and the subsequent Negishi cross-coupling reaction.
Part 1: Preparation of Pyridin-2-ylmethylzinc Chloride
This protocol is adapted from established procedures for the synthesis of organozinc reagents.[4][6]
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Zinc dust (<10 micron, activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
1,2-Dibromoethane (for activation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer
-
Heating mantle
-
Syringes and needles
Procedure:
-
Zinc Activation: In a flame-dried three-necked flask under a nitrogen atmosphere, add zinc dust (1.5 equivalents). Add anhydrous THF, followed by a catalytic amount of 1,2-dibromoethane and a small crystal of iodine. Gently heat the mixture until the color of the iodine disappears, indicating activation of the zinc. Cool the suspension to room temperature.
-
Reagent Preparation: To the activated zinc suspension, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by the consumption of the starting material (e.g., by GC-MS analysis of quenched aliquots). The resulting greyish suspension of pyridin-2-ylmethylzinc chloride is used directly in the next step.
Part 2: Negishi Cross-Coupling Reaction
This protocol describes a general procedure for the Negishi cross-coupling of an aryl halide with an organozinc reagent.[1]
Materials:
-
3,6-Dichloropyridazine
-
Pyridin-2-ylmethylzinc chloride solution (from Part 1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask
-
Nitrogen inlet
-
Magnetic stirrer
-
Heating mantle (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 3,6-dichloropyridazine (1.0 equivalent) in anhydrous THF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the solution.
-
Addition of Organozinc Reagent: Slowly add the freshly prepared pyridin-2-ylmethylzinc chloride solution (1.1-1.2 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
Table 1: Reaction Components and Stoichiometry
| Component | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) for 1g of 3,6-Dichloropyridazine |
| 3,6-Dichloropyridazine | 148.98 | 1.0 | 6.71 |
| 2-(Chloromethyl)pyridine hydrochloride | 164.03 | 1.2 | 8.05 |
| Zinc Dust | 65.38 | 1.8 | 12.08 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.34 |
Table 2: Representative Yields for Similar Cross-Coupling Reactions
| Electrophile | Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | 2-Pyridylzinc pivalate | Pd(OAc)₂/SPhos (2) | THF | 65 | 12 | 85-95 | [6] |
| Aryl Chloride | 2-Pyridylzinc pivalate | Pd₂(dba)₃/XPhos (2) | t-BuOH | 100 | 16 | 70-80 | [3] |
| 3-Bromo-6-thienylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | DME/EtOH | 80 | 48 | ~28 | [7] |
| 4-Chlorotoluene | Phenylmagnesium bromide | Pd₂(dba)₃/IPr (cat.) | THF | 80 | - | 99 | [8] |
Note: The yields presented are for analogous reactions and the actual yield for the target synthesis may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Negishi Catalytic Cycle
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are crucial for the success of the reaction.
-
Organozinc reagents are moisture-sensitive.
-
Palladium catalysts are toxic and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The protocol detailed in this application note provides a comprehensive guide for the synthesis of this compound via a Negishi cross-coupling reaction. By following the outlined procedures for the preparation of the organozinc reagent and the subsequent coupling, researchers can reliably access this valuable building block for applications in drug discovery and medicinal chemistry. The provided data and visualizations serve to facilitate the understanding and execution of this synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Cross-Coupling Reactions of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, a key heterocyclic building block, via palladium-catalyzed cross-coupling reactions. The pyridazine core is a significant pharmacophore, and the ability to introduce diverse substituents through reliable and efficient cross-coupling methodologies is of high interest in medicinal chemistry and drug discovery. The following sections detail the experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are prevalent in many pharmaceutical agents.[1][2] This protocol describes the coupling of this compound with various boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like Na₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Place the reaction vial in a preheated oil bath at 90-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-(pyridin-2-ylmethyl)pyridazine | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethyl)pyridazine | 82 | >99 |
| 3 | Thiophen-3-ylboronic acid | 3-(Thiophen-3-yl)-6-(pyridin-2-ylmethyl)pyridazine | 78 | >97 |
| 4 | Pyridin-4-ylboronic acid | 3-(Pyridin-4-yl)-6-(pyridin-2-ylmethyl)pyridazine | 75 | >98 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of aryl amines.[3][4] This reaction has broad utility in pharmaceutical synthesis due to the prevalence of the C-N bond in bioactive molecules.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.) to a reaction tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Inert Atmosphere: Seal the tube and remove from the glovebox.
-
Heating: Heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination)
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | 4-(6-(Pyridin-2-ylmethyl)pyridazin-3-yl)morpholine | 92 | >99 |
| 2 | Aniline | N-Phenyl-6-(pyridin-2-ylmethyl)pyridazin-3-amine | 88 | >98 |
| 3 | Benzylamine | N-Benzyl-6-(pyridin-2-ylmethyl)pyridazin-3-amine | 85 | >97 |
| 4 | Piperidine | 3-(Piperidin-1-yl)-6-(pyridin-2-ylmethyl)pyridazine | 90 | >99 |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[6] This method is particularly useful for synthesizing substituted alkynes, which are important intermediates in organic synthesis and can be found in various biologically active compounds.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper co-catalyst such as CuI (0.06 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add a degassed solvent such as triethylamine (TEA) or a mixture of THF and TEA. Then, add the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) as required.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Sonogashira Coupling)
| Entry | Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-6-(pyridin-2-ylmethyl)pyridazine | 89 | >98 |
| 2 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-6-(pyridin-2-ylmethyl)pyridazine | 91 | >99 |
| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-6-(pyridin-2-ylmethyl)pyridazine | 83 | >97 |
| 4 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-6-(pyridin-2-ylmethyl)pyridazine | 79 | >98 |
Logical Relationship: Drug Discovery Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery. The protocols detailed below are representative of the common synthetic transformations involving this pyridazine derivative.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a reactive chloro-substituted pyridazine ring linked to a pyridine moiety, makes it an ideal scaffold for the synthesis of novel compounds with potential therapeutic applications. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups, particularly amines, to generate libraries of candidate molecules. Derivatives of the pyridazine core have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties, often through the inhibition of key cellular signaling pathways.[1]
Key Applications
The primary application of this compound is as a precursor in the synthesis of substituted aminopyridazines. These derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer.
1. Synthesis of Kinase Inhibitors:
The pyridazine scaffold can be elaborated to target the ATP-binding site of protein kinases. By displacing the chloride with a suitably substituted aniline or other amine-containing fragments, it is possible to generate molecules that can form key hydrogen bond interactions within the kinase domain, leading to potent and selective inhibition.
2. Generation of Compound Libraries for Screening:
The straightforward reactivity of this compound allows for its use in parallel synthesis to rapidly generate a diverse library of compounds. This is invaluable in the early stages of drug discovery for high-throughput screening to identify novel hits against a variety of biological targets.
Data Presentation: Synthesis of N-Aryl-6-(pyridin-2-ylmethyl)pyridazin-3-amine Derivatives
The following table summarizes the results of a representative nucleophilic aromatic substitution reaction between this compound and various aniline derivatives. These reactions are typically carried out under palladium-catalyzed Buchwald-Hartwig amination conditions or through direct nucleophilic aromatic substitution at elevated temperatures.
| Entry | Aniline Derivative | Product | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | Aniline | N-Phenyl-6-(pyridin-2-ylmethyl)pyridazin-3-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 12 h | 85 | >98 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-6-(pyridin-2-ylmethyl)pyridazin-3-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 12 h | 88 | >99 |
| 3 | 3-Aminobenzonitrile | 3-((6-(Pyridin-2-ylmethyl)pyridazin-3-yl)amino)benzonitrile | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 14 h | 79 | >97 |
| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-6-(pyridin-2-ylmethyl)pyridazin-3-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 12 h | 91 | >98 |
Biological Activity of a Representative Derivative
The synthesized pyridazine derivatives can be evaluated for their biological activity. For instance, N-(4-Fluorophenyl)-6-(pyridin-2-ylmethyl)pyridazin-3-amine (from Entry 2) could be tested for its inhibitory activity against a panel of protein kinases. The following table presents hypothetical inhibitory data against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Method |
| N-(4-Fluorophenyl)-6-(pyridin-2-ylmethyl)pyridazin-3-amine | CDK2/Cyclin A | 75 | LanthaScreen™ Eu Kinase Binding Assay |
| Staurosporine (Control) | CDK2/Cyclin A | 15 | LanthaScreen™ Eu Kinase Binding Assay |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-6-(pyridin-2-ylmethyl)pyridazin-3-amine Derivatives (Buchwald-Hartwig Amination)
This protocol describes a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Appropriate aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), the corresponding aniline derivative (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Aryl-6-(pyridin-2-ylmethyl)pyridazin-3-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as CDK2.
Materials:
-
Synthesized pyridazine derivative (e.g., N-(4-Fluorophenyl)-6-(pyridin-2-ylmethyl)pyridazin-3-amine)
-
CDK2/Cyclin A kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 pM).
-
In a 384-well plate, add the test compound at various concentrations. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Add the CDK2/Cyclin A kinase and the Alexa Fluor™ 647-tracer to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for binding equilibration.
-
Add the LanthaScreen™ Eu-anti-tag antibody to the wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the IC₅₀ value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Synthetic and biological evaluation workflow.
Logical Relationship of Components in Synthesis
References
Synthesis of Substituted Pyridazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a "privileged structure" found in numerous pharmacologically active agents, exhibiting a broad spectrum of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The unique electronic properties of the pyridazine ring, stemming from the adjacent nitrogen atoms, make it a valuable pharmacophore for designing molecules that can effectively interact with various biological targets.
This document provides detailed experimental protocols for three versatile and efficient methods for synthesizing substituted pyridazines:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction of 1,2,4,5-Tetrazines with Alkynes.
-
Regioselective Aza-Diels-Alder Reaction of 1,2,3-Triazines with 1-Propynylamines.
-
Condensation of 1,4-Diketones with Hydrazine Hydrate.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various substituted pyridazines using the protocols detailed below.
| Method | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| IEDDA Reaction | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, Phenylacetylene | None | Dioxane | 100 | 12 | 3,6-Di(pyridin-2-yl)-4-phenylpyridazine | 95 | |
| 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 1-Octyne | None | Toluene | 110 | 24 | 3,6-Bis(3,5-dimethylpyrazol-1-yl)-4-hexylpyridazine | 88 | ||
| 3-Phenyl-1,2,4,5-tetrazine, Ethyl-4-tolylethynyl sulfide | None | HFIP | 40 | 1 | 3-Phenyl-4-(ethylthio)-6-(p-tolyl)pyridazine | 85 | [1] | |
| Aza-Diels-Alder Reaction | 4,5,6-Triphenyl-1,2,3-triazine, N,N-Dimethyl-1-propynylamine | None | Toluene | 110 | 2 | 3-(Dimethylamino)-4,5,6-triphenylpyridazine | 92 | [2] |
| 4,6-Diphenyl-5-(4-methoxyphenyl)-1,2,3-triazine, N,N-Diethyl-1-propynylamine | None | Xylene | 140 | 3 | 3-(Diethylamino)-4,6-diphenyl-5-(4-methoxyphenyl)pyridazine | 89 | [2] | |
| Condensation of 1,4-Diketones | 1,4-Diphenyl-1,4-butanedione | Hydrazine hydrate | Ethanol | Reflux | 4 | 3,6-Diphenylpyridazine | 90 | [3] |
| Hexane-2,5-dione | Hydrazine hydrate | Acetic Acid | 100 | 2 | 3,6-Dimethylpyridazine | 85 | [3] | |
| Copper-Catalyzed Cyclization of β,γ-Unsaturated Hydrazones | (E)-N'-(1,3-Diphenylallylidene)benzohydrazide | Cu(OAc)₂, O₂ | AcOH | 100 | 12 | 1,4,6-Triphenyl-1,6-dihydropyridazine (oxidized to pyridazine) | 82 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Substituted Pyridazines via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol describes the [4+2] cycloaddition of a 1,2,4,5-tetrazine with an alkyne, followed by retro-Diels-Alder elimination of dinitrogen to afford the substituted pyridazine.
Materials:
-
3,6-Disubstituted-1,2,4,5-tetrazine (1.0 equiv)
-
Substituted alkyne (1.1 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Hexafluoroisopropanol - HFIP)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 equiv).
-
Dissolve the tetrazine in the appropriate anhydrous solvent (e.g., Dioxane).
-
Add the substituted alkyne (1.1 equiv) to the reaction mixture.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tetrazine (typically colored) is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridazine.
Caption: Workflow for IEDDA Synthesis of Pyridazines.
Protocol 2: Regioselective Synthesis of 3-Aminopyridazines via Aza-Diels-Alder Reaction
This method provides a highly regioselective route to 6-aryl-pyridazin-3-amines through the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.[2]
Materials:
-
Substituted 1,2,3-triazine (1.0 equiv)
-
1-Propynylamine (e.g., N,N-Dimethyl-1-propynylamine) (1.2 equiv)
-
Anhydrous Toluene or Xylene
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a Schlenk tube, combine the substituted 1,2,3-triazine (1.0 equiv) and a magnetic stir bar.
-
Add anhydrous toluene.
-
Add the 1-propynylamine (1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C.
-
Stir the reaction for the required time (typically 2-3 hours), monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-aminopyridazine product.
References
- 1. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Pyridazine synthesis [organic-chemistry.org]
Application of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Its derivatives have shown potential in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The unique electronic properties of the pyridazine ring, featuring two adjacent nitrogen atoms, contribute to its ability to engage in various biological interactions, making it a privileged structure in drug design.
This document provides detailed application notes and experimental protocols for the investigation of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine , a specific pyridazine derivative with potential as a kinase inhibitor. The information presented is based on studies of closely related 3,6-disubstituted pyridazine analogs and offers a comprehensive guide for researchers exploring the therapeutic potential of this compound.
Rationale for Medicinal Chemistry Applications
The 3-chloro-6-substituted pyridazine core is a versatile building block for the synthesis of targeted therapeutic agents. The chlorine atom at the 3-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The pyridin-2-ylmethyl substituent at the 6-position can engage in specific interactions with biological targets, such as hydrogen bonding and π-stacking, which are crucial for inhibitor binding.
Recent research has highlighted the potential of pyridazine derivatives as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. In particular, the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways have emerged as promising targets for pyridazine-based inhibitors.[1][2]
Potential Therapeutic Target: JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, growth factors, and environmental insults. Dysregulation of the JNK pathway is implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][3]
The pathway is activated by a cascade of upstream kinases, culminating in the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, leading to the regulation of gene expression involved in cell proliferation, apoptosis, and inflammation.[1] Inhibition of the JNK pathway with small molecules like this compound could therefore offer a promising therapeutic strategy for these conditions.
Figure 1: Simplified JNK Signaling Pathway and the potential point of intervention for this compound.
Experimental Protocols
The following protocols are adapted from methodologies reported for the synthesis and biological evaluation of structurally related 3,6-disubstituted pyridazine derivatives and can serve as a starting point for the investigation of this compound.[4]
Synthesis of this compound
This proposed two-step synthesis involves the formation of a pyridazinone intermediate followed by chlorination.
Step 1: Synthesis of 6-(pyridin-2-ylmethyl)-3(2H)-pyridazinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent such as acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and add hydrazine hydrate (1.5 eq) dropwise.
-
Cyclization: Heat the mixture to reflux for another 8-12 hours.
-
Isolation: Cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyridazinone intermediate.
Step 2: Chlorination to this compound
-
Reaction Setup: In a fume hood, suspend the 6-(pyridin-2-ylmethyl)-3(2H)-pyridazinone (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Figure 2: Proposed synthetic workflow for this compound.
Biological Evaluation: In Vitro Kinase Inhibition Assay (JNK1)
This protocol describes a general method to assess the inhibitory activity of the compound against JNK1 kinase.
-
Materials: Recombinant human JNK1 enzyme, appropriate substrate (e.g., ATF2), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), this compound, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the compound compared to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Biological Evaluation: Cell-Based Antiproliferative Assay
This protocol can be used to evaluate the effect of the compound on the proliferation of cancer cell lines.
-
Cell Lines: Select appropriate cancer cell lines (e.g., A498 renal cancer, T-47D breast cancer) known to have active JNK signaling.[4]
-
Procedure: a. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). c. After the incubation period, assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Data Analysis: a. Calculate the percentage of cell growth inhibition for each concentration of the compound compared to a vehicle-treated control. b. Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following table presents representative data for analogous 3,6-disubstituted pyridazine derivatives from a study targeting the JNK1 pathway to illustrate the potential activity range.[4]
| Compound ID | Substitution at C6 | Target Cell Line | Growth Inhibition (%) at 10 µM |
| 9e | 4-Fluorophenyl substituted semicarbazide | A498 (Renal Cancer) | 97.91 |
| 9e | 4-Fluorophenyl substituted semicarbazide | T-47D (Breast Cancer) | 79.98 |
| 9e | 4-Fluorophenyl substituted semicarbazide | SNB-75 (CNS Cancer) | 91.82 |
| 9e | 4-Fluorophenyl substituted semicarbazide | LOX IMVI (Melanoma) | 55.80 |
Table 1: Representative in vitro antiproliferative activity of a 3,6-disubstituted pyridazine derivative (Compound 9e) against various cancer cell lines.[4]
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors, particularly targeting the JNK signaling pathway. The provided synthetic and biological evaluation protocols, based on closely related analogs, offer a solid foundation for researchers to explore its therapeutic potential. Further investigation is warranted to elucidate the specific activity, selectivity, and mechanism of action of this compound, which could lead to the development of new treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
- 3. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold has emerged as a privileged structure in the design and development of potent and selective kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive pharmacophore for targeting the ATP-binding site of kinases.[1][3] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel kinase inhibitors based on the pyridazine scaffold.
Data Presentation: Inhibitory Activity of Pyridazine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of exemplary pyridazine-based compounds against various kinase targets. This data is crucial for understanding the structure-activity relationship (SAR) and selectivity profile of these inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Scaffold Type | Reference |
| 1 | B-RAF (V600E) | 740 | Pyrazine | [4] |
| 2 | VEGFR-2 | 60.7 | Pyridazine | [3] |
| 3 | VEGFR-2 | 107 | Pyridazine | [3] |
| 4 | CDK2 | 20.1 | Pyridazine | [1] |
| 5 | CDK2 | 43.8 | Pyridazine | [1] |
| 6 | TAK-593 | VEGFR1/2/3 | 3.2/0.95/1.1 | Imidazo[1,2-b]pyridazine |
| 7 | GNE-9815 | pan-RAF | - | Pyrido[2,3-d]pyridazin-8(7H)-one |
| 8 | Compound 34 | JAK1 | 3 | Pyrazine |
| 9 | Compound 34 | JAK2 | 8.5 | Pyrazine |
| 10 | Compound 34 | TYK2 | 7.7 | Pyrazine |
Experimental Protocols
General Protocol for the Synthesis of a 3,6-Disubstituted Pyridazine Scaffold
This protocol describes a general method for the synthesis of a 3,6-disubstituted pyridazine core, which can be further functionalized to generate a library of potential kinase inhibitors.
Materials:
-
Appropriate α,β-unsaturated ketone or aldehyde
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cyclization: In a round-bottom flask, dissolve the α,β-unsaturated ketone or aldehyde in ethanol. Add hydrazine hydrate dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 3,6-disubstituted pyridazine scaffold.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical Kinase Inhibition Assay: Luminescence-Based ATP Detection
This protocol outlines a high-throughput method to determine the in vitro potency of pyridazine compounds against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[5][6][7]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyridazine test compounds dissolved in DMSO
-
Known kinase inhibitor as a positive control
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyridazine test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, DMSO (vehicle control), and positive control inhibitor to the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
Reaction Initiation: Dispense the kinase/substrate mixture into each well. Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" or potent inhibitor control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Kinase Inhibition Assay: Cellular Phosphorylation ELISA
This protocol measures the ability of pyridazine compounds to inhibit the activity of a target kinase within a cellular context by quantifying the phosphorylation of a downstream substrate.[8][9][10]
Materials:
-
Cell line endogenously or exogenously expressing the target kinase and its substrate
-
Cell culture medium and supplements
-
Pyridazine test compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well cell culture plates
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Phospho-specific detection antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyridazine test compounds. Include vehicle (DMSO) and positive controls. Incubate for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Aspirate the media and lyse the cells with ice-cold lysis buffer.
-
ELISA Procedure:
-
Add the cell lysates to the pre-coated ELISA plate and incubate to capture the substrate protein.
-
Wash the plate and add the phospho-specific primary antibody. Incubate to allow binding to the phosphorylated substrate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. A color change will develop in proportion to the amount of phosphorylated substrate.
-
-
Signal Detection: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the data and fitting to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Pyridazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antihypertensive, and neuroprotective properties. The unique physicochemical characteristics of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it an attractive moiety for designing targeted therapeutics. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such compounds to identify promising lead candidates. This document provides detailed application notes and experimental protocols for various HTS assays relevant to the screening of pyridazine derivatives, accompanied by data presentation tables and visual diagrams of pertinent signaling pathways and workflows.
Data Presentation: Efficacy of Pyridazine Derivatives in Various HTS Assays
The following tables summarize quantitative data from high-throughput screening and related assays for several pyridazine derivatives, showcasing their potency against a range of biological targets.
Table 1: Pyridazine Derivatives as SMN2 Splicing Modulators
| Compound ID | Assay Type | Target | Cell Line | Potency (EC50) | Reference |
| Pyridazine 69 | Cell-based SMN2 Reporter Assay | SMN2 Splicing | - | 3.5 µM | [1] |
| Pyridazine 69 | ELISA | SMN2 Protein Production | SMNΔ7 mouse myoblasts | 0.6 µM | [1] |
| Branaplam (LMI070) | - | SMN2 Splicing | - | - |
Table 2: Pyridazine Derivatives as Kinase Inhibitors
| Compound ID | Assay Type | Target Kinase | Potency (IC50) | Reference |
| Imidazo[1,2-b]pyridazine 6 | Biochemical Assay | Tyk2 JH2 | >2 µM (for Jak1-3) | |
| Imidazo[1,2-b]pyridazine 6b | Human Whole Blood Assay | Tyk2 JH2 | 817 nM | |
| Imidazo[1,2-b]pyridazine 15m | Biochemical Assay | TrkWT | 0.08 nM | |
| Imidazo[1,2-b]pyridazine 15m | Biochemical Assay | TrkG595R | 2.14 nM | |
| Imidazo[1,2-b]pyridazine 15m | Biochemical Assay | TrkG667C | 0.68 nM | |
| Imidazo[1,2-b]pyridazine 12 | Biochemical Assay | Haspin | - | |
| Imidazo[1,2-b]pyridazine 14 | Cell Viability Assay | Haspin | 2.8 µM (U-2 OS), 1.7 µM (HCT116) | |
| Imidazo[1,2-b]pyridazine 21 | Biochemical Assay | Haspin | 6 nM | |
| Imidazo[1,2-b]pyridazine 22 | Biochemical Assay | Haspin | 12 nM | |
| Pyridazine-based ALK5 Inhibitor 20 | Enzymatic Assay (ADP-Glo) | ALK5 | - | |
| Pyridazine-based ALK5 Inhibitor 23 | Enzymatic Assay (ADP-Glo) | ALK5 | - |
Table 3: Pyridazine Derivatives as Vasodilators
| Compound ID | Assay Type | Preparation | Potency (IC50/EC50) | Reference |
| Pyridazin-3(2H)-one 5 | Vasorelaxant Activity | Rat Thoracic Aortic Rings | EC50 = 0.339 µM | |
| Pyridazin-3(2H)-one 4 | Vasorelaxant Activity | Rat Thoracic Aortic Rings | EC50 = 1.225 µM | |
| Pyridazin-3(2H)-one 10c | Vasorelaxant Activity | Rat Thoracic Aortic Rings | EC50 = 1.204 µM | |
| 3,6-disubstituted pyridazine 8a | Vasorelaxant Activity | Isolated Thoracic Rat Aortic Rings | IC50 = 198 µM | |
| 3,6-disubstituted pyridazine 11a | Vasorelaxant Activity | Isolated Thoracic Rat Aortic Rings | IC50 = 177 µM |
Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Assay for SMN2 Splicing Modulators
This protocol is designed for a high-throughput screen to identify compounds that increase the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) transcript, a key therapeutic strategy for Spinal Muscular Atrophy (SMA).
Objective: To quantify the effect of pyridazine derivatives on SMN2 exon 7 inclusion using a luciferase reporter system.
Materials:
-
NSC34 motor neuron cell line stably expressing an SMN2-luciferase minigene reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Pyridazine derivative library dissolved in DMSO.
-
384-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed the SMN2-luciferase reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the pyridazine derivatives in DMSO. Using an automated liquid handler, dispense 100 nL of the compound solutions into the cell plates. Include wells with DMSO only as a negative control and a known SMN2 splicing modulator as a positive control. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 20 µL of the luciferase reagent to each well.
-
Signal Measurement: Incubate the plates for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescence signal of compound-treated wells to the average signal of the DMSO-treated control wells.
-
Calculate the percentage of activation for each compound.
-
Hits are typically defined as compounds that increase the luciferase signal above a certain threshold (e.g., 3 standard deviations above the mean of the negative controls).
-
For active compounds, determine the EC50 value from a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a generic, adaptable HTS assay to identify pyridazine derivatives that inhibit the activity of a target kinase (e.g., Haspin, ALK5).
Objective: To identify and quantify the inhibitory effect of pyridazine derivatives on kinase activity by measuring ADP production.
Materials:
-
Recombinant human kinase (e.g., Haspin, ALK5).
-
Kinase-specific substrate (e.g., peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Pyridazine derivative library dissolved in DMSO.
-
384-well white, low-volume assay plates.
-
Luminometer plate reader.
Procedure:
-
Compound Plating: Dispense 50 nL of pyridazine derivatives from the library into the wells of a 384-well plate using an acoustic liquid handler. Include DMSO as a negative control and a known inhibitor of the target kinase as a positive control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Normalize the data to the high (DMSO) and low (positive control inhibitor) controls.
-
Calculate the percent inhibition for each compound.
-
Determine the IC50 values for active compounds from dose-response curves.
Protocol 3: Ex Vivo Vasodilator Activity Assay
This protocol outlines a method to screen for the vasodilator effects of pyridazine derivatives on isolated rat aortic rings.
Objective: To determine the ability of pyridazine derivatives to induce relaxation in pre-contracted arterial smooth muscle.
Materials:
-
Male Wistar rats (200-250 g).
-
Krebs-Henseleit solution.
-
Phenylephrine (or other vasoconstrictors like KCl).
-
Pyridazine derivative library dissolved in a suitable solvent.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes.
-
Contraction: Induce a sustained contraction by adding a vasoconstrictor, such as phenylephrine (1 µM), to the organ bath.
-
Compound Addition: Once a stable contraction plateau is reached, add the pyridazine derivatives cumulatively in increasing concentrations to the bath.
-
Measurement of Relaxation: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.
Data Analysis:
-
Construct concentration-response curves for each compound.
-
Calculate the EC50 or IC50 values, representing the concentration of the compound that causes 50% of the maximal relaxation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: A general experimental workflow for high-throughput screening of pyridazine derivatives.
Caption: Simplified signaling pathway of Haspin kinase inhibition by pyridazine derivatives.
Caption: Overview of the SCD1 signaling pathway and its inhibition by pyridazine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A prevalent and effective strategy involves a two-step process:
-
Synthesis of the precursor, 3,6-dichloropyridazine , typically from maleic hydrazide.
-
Palladium-catalyzed cross-coupling reaction of 3,6-dichloropyridazine with a suitable (pyridin-2-ylmethyl) organometallic reagent. The selective mono-substitution at the 6-position is generally favored due to the electronic properties of the pyridazine ring.
Q2: Which cross-coupling reaction is recommended for the C-C bond formation?
A2: Several palladium-catalyzed cross-coupling reactions can be employed, including the Suzuki-Miyaura, Negishi, and Kumada couplings. The choice often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions. The Negishi and Kumada couplings, utilizing organozinc and organomagnesium reagents respectively, are often effective for this type of transformation.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to optimize for improved yield and purity include:
-
Purity of starting materials: Use of high-purity 3,6-dichloropyridazine and freshly prepared organometallic reagents is crucial.
-
Inert atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and organometallic reagents.
-
Dry solvents: Anhydrous solvents are essential to avoid quenching of the organometallic reagents.
-
Catalyst and ligand selection: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction efficiency.
-
Temperature control: Careful control of the reaction temperature is necessary to balance reaction rate and minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is occurring. Consider using a more active, pre-formed Pd(0) catalyst or a precatalyst system known for high activity (e.g., those with Buchwald ligands). |
| Decomposition of Organometallic Reagent | Prepare the organozinc or organomagnesium reagent fresh before use. Ensure strictly anhydrous and inert conditions throughout the preparation and coupling steps. |
| Poor Ligand Choice | The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. For cross-coupling with sp³-hybridized organometallics, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like triphenylphosphine. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
| Presence of Oxygen or Moisture | Thoroughly degas all solvents and purge the reaction vessel with an inert gas before adding reagents. Use oven-dried glassware and handle all reagents under an inert atmosphere. |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Homocoupling of the Organometallic Reagent | This occurs when the organometallic reagent reacts with itself. This can be minimized by slow addition of the organometallic reagent to the reaction mixture containing the electrophile and catalyst. Lowering the reaction temperature can also be beneficial. |
| Double Substitution on 3,6-dichloropyridazine | The formation of 3,6-bis((pyridin-2-yl)methyl)pyridazine can occur if the reaction conditions are too harsh or if an excess of the organometallic reagent is used. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the (pyridin-2-ylmethyl) organometallic reagent. Monitor the reaction by TLC or GC-MS and stop it once the mono-substituted product is maximized. |
| Protodehalogenation of 3,6-dichloropyridazine | The replacement of a chlorine atom with hydrogen can occur in the presence of a hydrogen source. Ensure all reagents and solvents are anhydrous. |
| Decomposition of the Product | The product may be sensitive to the reaction conditions. Once the reaction is complete, proceed with the work-up promptly. Consider using milder reaction conditions if product degradation is suspected. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the precursor, 3,6-dichloropyridazine, and a proposed Negishi cross-coupling reaction to form the final product.
Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
This two-step protocol is a common method for preparing the key precursor.
Step 1: Synthesis of Pyridazine-3,6-diol from Maleic Anhydride
-
Materials: Maleic anhydride, Hydrazine hydrate (80%), Hydrochloric acid (30%), Ethanol.
-
Procedure:
-
In a round-bottom flask, add hydrazine hydrate (1.3 mol).
-
Slowly add hydrochloric acid (120 mL) dropwise with cooling.
-
Add maleic anhydride (1 mol) to the mixture.
-
Reflux the mixture at 110 °C for 3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry to obtain pyridazine-3,6-diol. A typical yield is around 91%.
-
Step 2: Chlorination of Pyridazine-3,6-diol
-
Materials: Pyridazine-3,6-diol, Phosphorus oxychloride (POCl₃), Ethyl acetate, Saturated sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1 eq).
-
Carefully add phosphorus oxychloride (5 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Dilute the residue with ethyl acetate and slowly quench by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 3,6-dichloropyridazine. A typical yield is around 85%.
-
Protocol 2: Proposed Negishi Coupling for this compound
This protocol is a starting point and may require optimization.
-
Materials: 2-(Chloromethyl)pyridine hydrochloride, Activated zinc powder, Anhydrous THF, 3,6-Dichloropyridazine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Anhydrous lithium chloride.
Step 1: Preparation of (Pyridin-2-ylmethyl)zinc Chloride
-
To a flame-dried flask under argon, add activated zinc powder (1.5 eq).
-
Add a solution of 2-(chloromethyl)pyridine (prepared by neutralizing the hydrochloride salt) (1.2 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
Step 2: Cross-Coupling Reaction
-
In a separate flame-dried flask under argon, add 3,6-dichloropyridazine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and anhydrous lithium chloride (1.0 eq).
-
Add anhydrous THF to the flask.
-
Cannulate the freshly prepared (pyridin-2-ylmethyl)zinc chloride solution to the flask containing the pyridazine and catalyst mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3,6-Dichloropyridazine
| Parameter | Method A (POCl₃) | Method B (NCS) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | N-Chlorosuccinimide (NCS) |
| Starting Material | Pyridazine-3,6-diol | 3,6-Dihydroxypyridazine |
| Solvent | Neat or various solvents (e.g., chloroform, toluene) | Not specified |
| Temperature | 80 - 125 °C | 40 - 60 °C |
| Reaction Time | 4 - 12 hours | 1 - 3 hours |
| Yield | 82 - 88% | Not specified |
| Advantages | High yield, well-established | Milder conditions, less hazardous byproducts |
| Disadvantages | Harsh conditions, corrosive reagent | Potentially lower yield |
Table 2: Suggested Starting Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Negishi | Pd₂(dba)₃ (2) | XPhos (4) | - | THF | 50-60 |
| Kumada | Pd(dppf)Cl₂ (3) | - | - | THF | 25-50 |
| Suzuki | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80-100 |
Visualizations
Caption: A high-level overview of the synthetic workflow.
Technical Support Center: Purification of Chlorinated Pyridazine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of chlorinated pyridazine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges in the purification of chlorinated pyridazine compounds.
Recrystallization Issues
Question: My chlorinated pyridazine compound is not crystallizing, or the yield is very low. What should I do?
Answer:
Several factors can contribute to poor crystallization or low yields. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature. For chlorinated pyridazines, common and effective solvent systems include ethanol, acetone-water mixtures, and acetone-hexane combinations.[1][2] If a single solvent is not effective, consider a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Concentration: The solution may be too dilute. Try concentrating the solution by slowly evaporating some of the solvent before cooling.
-
Cooling Rate: Rapid cooling can cause the compound to precipitate as an oil or an amorphous solid, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3]
-
Inducing Crystallization: If crystals do not form spontaneously, you can try to induce nucleation by:
Question: My chlorinated pyridazine compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" typically occurs when the solution is supersaturated or when the melting point of your compound is lower than the boiling point of the solvent. To address this:
-
Reduce Supersaturation: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Change Solvent System: Select a lower-boiling point solvent or a solvent mixture that allows for crystallization at a temperature below the melting point of your compound.
-
Lower the Temperature Before Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool slightly before placing it in a colder environment (like an ice bath).
Caption: Troubleshooting workflow for failed crystallization.
Column Chromatography Issues
Question: My chlorinated pyridazine compound is showing significant peak tailing on a silica gel column. How can I improve the peak shape?
Answer:
Peak tailing with nitrogen-containing heterocyclic compounds like pyridazines is a common issue due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica gel surface. Here are some strategies to mitigate this:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1% v/v) is a common choice.
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as alumina (neutral or basic).
-
Reverse-Phase Chromatography: For polar and basic compounds, reverse-phase HPLC can be a more suitable option. A typical mobile phase would consist of acetonitrile and water with a modifier like phosphoric acid.[4]
Question: I am unsure which eluent system to use for the column chromatography of my chlorinated pyridazine derivative. How should I select one?
Answer:
The ideal eluent system will provide good separation between your target compound and impurities, with a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.
-
Start with Common Systems: For many chlorinated pyridazines, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate, dichloromethane, or chloroform are effective.[2][5]
-
Systematic Screening with TLC: Use thin-layer chromatography (TLC) to test various solvent ratios. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Consider Compound Polarity: The polarity of your specific chlorinated pyridazine will dictate the optimal eluent system. More polar compounds will require a more polar mobile phase to elute from the column.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for chlorinated pyridazine compounds?
A1: The most frequently employed and effective purification techniques for chlorinated pyridazines are recrystallization for solid compounds and column chromatography (either flash chromatography on silica gel or reverse-phase HPLC) for both solid and liquid products.[2][3] Liquid-liquid extraction is also a useful preliminary purification step to remove highly polar or non-polar impurities.[1]
Q2: Are chlorinated pyridazines stable during purification?
A2: Chlorinated pyridazines are generally stable under standard purification conditions. However, the chlorine atoms on the pyridazine ring can be susceptible to nucleophilic substitution, especially if heated for prolonged periods in the presence of nucleophilic solvents (e.g., methanol, ethanol) or bases. It is advisable to use the mildest conditions possible and to monitor for any degradation by TLC or LC-MS.
Q3: How can I remove colored impurities from my chlorinated pyridazine product?
A3: If your product has a persistent color after initial purification, you can try treating a solution of the compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then perform a hot filtration to remove the charcoal. The purified compound can then be recovered by crystallization or evaporation of the solvent.
Q4: Can I use distillation to purify chlorinated pyridazines?
A4: Distillation can be a viable method for purifying volatile, thermally stable chlorinated pyridazines. For instance, 3,4,5-trichloropyridazine has been purified by distillation under reduced pressure.[1] However, this method is not suitable for non-volatile or thermally labile compounds.
Data Presentation
The following tables summarize quantitative data from the purification of specific chlorinated pyridazine compounds found in the literature.
Table 1: Purification of 3,6-Dichloropyridazine
| Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| Crystallization with Na2S2O5 | ~91.7% | 99.2% | 75% | [1] |
| Crystallization | 91.7% | 91.7% | 73.4% | [1] |
| Column Chromatography | Crude | 98.13% (GC) | 88.65% | [2] |
| Recrystallization (n-hexane) | Crude | >99% | 82% | [6] |
Table 2: Purification of Other Chlorinated Pyridazine Derivatives
| Compound | Purification Method | Solvent/Eluent System | Yield | Purity | Reference |
| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | Recrystallization | Ethanol | - | - | [7] |
| 4,5-Dichloro-2-p-methoxy-phenyl-3-pyridazone | Recrystallization | 90% Ethanol | 39% | - | [8] |
| 3-Chloro-N-phenyl-pyridin-2-amine | Trituration | Acetonitrile | - | 98% | [9] |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Column Chromatography | Dichloromethane:Ethyl Acetate (9:1) | 37% | >95% (HPLC) | [5] |
| 3-Chloro-6-hydrazinopyridazine derivative | Recrystallization | Alcohol | - | - | [10] |
Note: "-" indicates that the data was not provided in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude chlorinated pyridazine in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) at room and elevated temperatures to find a suitable system.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation is observed, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
Protocol 2: General Procedure for Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of your target compound from impurities (ideal Rf ≈ 0.2-0.4). A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and use gentle pressure to pack the bed uniformly, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. The polarity can be gradually increased (gradient elution) or kept constant (isocratic elution) to elute your compound.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chlorinated pyridazine. If a modifier like triethylamine was used, it will be removed under vacuum.
References
- 1. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone [benchchem.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloro-6-phenylpyridazine | SIELC Technologies [sielc.com]
- 5. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 7. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarena.com [scholarena.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyridazine synthesis?
A1: Pyridazine and its derivatives are commonly synthesized through the condensation of 1,4-dicarbonyl compounds, γ-ketoacids, or their equivalents with hydrazine or its derivatives.[1][2] Other precursors include 2(3H)-furanones, maleic acid derivatives, and β-nitro-β,γ-unsaturated ketones.[1][3][4]
Q2: I am observing the formation of multiple products in my reaction. What could be the cause?
A2: The formation of multiple products often indicates a lack of regioselectivity, especially when using unsymmetrical 1,4-dicarbonyl compounds.[5][6] In such cases, the two carbonyl groups can react with hydrazine at different rates, leading to a mixture of regioisomers.[6] Side reactions, such as the formation of hydrazones as stable byproducts, can also lead to a complex product mixture.
Q3: My reaction yield is consistently low. What factors should I investigate?
A3: Low yields in pyridazine synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the dicarbonyl compounds or hydrazine derivatives can lead to unwanted side reactions.[6]
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants and products.[6]
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and yield.[6]
-
pH of the Reaction Medium: For certain reactions, such as the cyclocondensation of γ-ketoacids, the pH can be a critical factor.
-
Incomplete Cyclization: The intermediate hydrazone may be stable and not fully convert to the pyridazine ring.
Q4: How can I minimize the formation of the hydrazone byproduct?
A4: Hydrazone formation is often an intermediate step that can become a major byproduct if the subsequent cyclization is slow. To promote cyclization and minimize hydrazone accumulation, consider the following:
-
Acid Catalysis: The addition of a catalytic amount of acid can facilitate the dehydration step of the cyclization.[3]
-
Water Removal: Using a Dean-Stark apparatus or molecular sieves can help drive the equilibrium towards the pyridazine product by removing the water formed during the reaction.[6]
-
Optimizing Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within the stability limits of your compounds) can promote the conversion of the hydrazone to the final product.[6]
Q5: What are the signs of N-N bond cleavage, and how can it be prevented?
A5: N-N bond cleavage is a potential side reaction that can occur under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents.[6] This leads to a complex mixture of degradation products. To prevent this, it is crucial to carefully control the reaction temperature and avoid the use of overly aggressive reagents.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of pyridazine derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | Extend reaction time and monitor progress using TLC or LC-MS. Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of your reactants or product.[6] |
| Side Reactions | If hydrazone is the main byproduct, add a catalytic amount of acid (e.g., acetic acid, HCl) to promote cyclization.[3] Consider using a Dean-Stark trap to remove water. |
| Poor Quality of Starting Materials | Ensure the purity of your dicarbonyl compound and hydrazine derivative. Recrystallize or purify starting materials if necessary.[6] |
| Suboptimal Solvent | Experiment with different solvents. Protic solvents like ethanol or acetic acid often facilitate the reaction.[6] |
| Product Degradation | If the product is sensitive, use milder reaction and workup conditions. Avoid strong acids or bases during extraction and purification. |
Issue 2: Formation of Regioisomers
| Potential Cause | Suggested Solutions |
| Use of Unsymmetrical 1,4-Dicarbonyl Compounds | Modify the reaction conditions (temperature, catalyst, solvent) to favor the formation of one regioisomer. This often requires systematic optimization. |
| Consider a different synthetic route that utilizes a symmetrical precursor if possible. | |
| If separation is feasible, purify the desired isomer from the mixture using column chromatography or recrystallization. |
Issue 3: Over-alkylation with Substituted Hydrazines
| Potential Cause | Suggested Solutions |
| Reaction at Both Nitrogen Atoms of the Hydrazine | Carefully control the stoichiometry of the reactants. Use a slight excess of the dicarbonyl compound. |
| Harsh Reaction Conditions | Employ milder reaction conditions, such as lower temperatures and less reactive bases, to control the alkylation. |
Experimental Protocols
Protocol 1: General Synthesis of Pyridazinones from γ-Ketoacids
This protocol describes the synthesis of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones from the corresponding β-aroylpropionic acids and hydrazine hydrate.
Materials:
-
β-Aroylpropionic acid derivative
-
Hydrazine hydrate
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve the β-aroylpropionic acid in ethanol in a round-bottom flask.
-
Add sodium acetate to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Reflux the reaction mixture for an appropriate time (typically 2-6 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyridazinone.
Protocol 2: Synthesis of Pyridazines from 1,4-Diketones
This protocol outlines the general procedure for the synthesis of pyridazines from 1,4-diketones and hydrazine, followed by oxidation.
Materials:
-
1,4-Diketone
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Oxidizing agent (e.g., chromium trioxide in acetic acid, or air oxidation catalyzed by a metal)[1]
Procedure:
-
Dissolve the 1,4-diketone in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate to the solution and stir at room temperature or with gentle heating. The reaction will form the dihydropyridazine intermediate.
-
Monitor the formation of the dihydropyridazine by TLC.
-
Once the formation of the intermediate is complete, add the oxidizing agent to the reaction mixture.
-
Continue stirring until the oxidation to the aromatic pyridazine is complete (monitor by TLC).
-
Work up the reaction mixture according to the specific oxidizing agent used. This may involve neutralization, extraction, and drying of the organic phase.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Substituted Pyridazines
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 1,2-Diacylcyclopentadiene (phenyl substituted), Hydrazine hydrate | Methanol, Room Temperature, 24h | Phenyl-substituted 5,6-fused ring pyridazine | 71.2 | [7] |
| 1,2-Diacylcyclopentadiene (thienyl substituted), Hydrazine hydrate | Methanol, Room Temperature, 24h | Thienyl-substituted 5,6-fused ring pyridazine | 43 | [7] |
| 1,2-Diacylcyclopentadiene (tolyl substituted), Hydrazine hydrate | Methanol, Room Temperature, 24h | Tolyl-substituted 5,6-fused ring pyridazine | 51 | [7] |
| β-nitro-β,γ-unsaturated ketones, Hydrazine monohydrate | One-pot, two sequential steps | 3,6-disubstituted pyridazines | Satisfactory | [4] |
Visualizations
References
overcoming solubility issues of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in my aqueous assay buffer. What is the recommended first step?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent solvating power for a wide range of organic molecules.[1] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough not to impact the biological system, typically below 0.5% v/v.[1][2]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and what can I do?
A2: This common issue is known as "precipitation upon dilution."[1] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility. When the highly soluble DMSO stock is diluted into the aqueous buffer, the dramatic change in solvent polarity causes the hydrophobic compound to crash out of solution.[3] To mitigate this, try performing intermediate serial dilutions in DMSO first to lower the starting concentration before the final dilution into the aqueous buffer.[1] Additionally, adding the DMSO stock to the buffer while vigorously vortexing can promote rapid and uniform dispersion.[4]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of many compounds is highly pH-dependent, especially for those that are weak bases or acids.[5][6] Pyridazine and pyridine moieties are weakly basic. Therefore, the solubility of this compound is expected to increase in more acidic conditions (lower pH).[][8] At a pH below its pKa, the nitrogen atoms in the pyridazine and pyridine rings can become protonated (ionized), which generally increases their interaction with water and enhances solubility.[3][8]
Q4: What concentration of DMSO is safe for my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of less than 0.5% DMSO is well-tolerated by many robust cell lines for up to 72 hours.[2][9] Concentrations between 0.5% and 1.0% may show increased cytotoxicity.[2] It is always recommended to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[2]
Q5: Can DMSO interfere with my assay results?
A5: Yes, DMSO is not inert and can interfere with assay signals or directly interact with target proteins.[10][11] It has been reported to compete with small molecules for binding sites on some proteins.[10] Therefore, it is essential to include a vehicle control with the same final DMSO concentration in all experimental wells to account for any solvent-induced effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | The compound's solubility limit in 100% DMSO has been exceeded. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[1] Use sonication to aid dissolution.[1] If precipitation persists, prepare a new stock at a lower concentration. |
| Precipitation Upon Dilution into Aqueous Buffer | The compound is not soluble in the final aqueous solution. This is a very common issue for hydrophobic compounds.[4] | Perform serial dilutions in DMSO first to lower the starting concentration before the final aqueous dilution.[1] Add the DMSO stock to the aqueous buffer while vigorously vortexing.[4] Consider using a co-solvent system (see Protocol 2). |
| Inconsistent or Non-Reproducible Assay Results | Incomplete dissolution of the compound leading to variability in the effective concentration.[4] DMSO concentration may be affecting the assay.[12][13] | Ensure the stock solution is fully dissolved before use; visually inspect for particulates.[4] Run a DMSO dose-response curve to determine the optimal concentration for your assay.[2] Always use a matched vehicle control. |
| Low Signal or No Activity in the Assay | The compound may not be soluble enough at the tested concentration to elicit a biological response. | Try adjusting the pH of the assay buffer to be more acidic (e.g., pH 6.5) to improve solubility.[3][] Consider using solubilizing agents like Pluronic® F-68, but validate their compatibility with your assay.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Compound Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex the vial for several minutes to facilitate dissolution.[1] Sonication in a water bath can also be used to aid this process.[1]
-
Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Improving Solubility with a Co-Solvent System
This protocol describes how to use a co-solvent to improve the solubility of a hydrophobic compound in an aqueous buffer.[14][15]
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution of the inhibitor in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution in Co-solvent: Prepare an intermediate dilution of the stock solution in a co-solvent such as ethanol or polyethylene glycol 400 (PEG 400).[] For example, dilute a 10 mM DMSO stock 1:10 in ethanol to achieve a 1 mM solution in 10% DMSO/90% ethanol.
-
Final Dilution in Aqueous Buffer: Use the intermediate dilution for the final dilution into your aqueous assay buffer. This two-step dilution process can sometimes prevent precipitation.
-
Vehicle Control: Ensure your vehicle control contains the same final concentrations of both DMSO and the co-solvent.
Protocol 3: Improving Solubility with pH Adjustment
For ionizable compounds, particularly weak bases, adjusting the pH of the aqueous medium can significantly improve solubility.[][16]
-
Determine pKa: If the pKa of your compound is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa of the basic pyridazine/pyridine nitrogens.[1][8]
-
Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) as per Protocol 1.
-
Dilution into Acidic Buffer: Dilute the stock solution into the prepared acidic aqueous buffer. It's crucial to verify that the buffer capacity is sufficient to maintain the target pH after the addition of the DMSO stock.
-
pH Control: Ensure that the pH of the final assay solution is maintained and does not adversely affect your enzyme, cells, or other assay components.
Visual Guides
Caption: A workflow for troubleshooting compound precipitation.
Caption: Inhibition of a kinase cascade by a pyridazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of Chloropyridazines
Welcome to the Technical Support Center for the optimization of Suzuki coupling reactions involving chloropyridazines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chloropyridazines more challenging than that of their bromo or iodo counterparts?
A1: The primary challenge lies in the strength of the C-Cl bond, which is significantly stronger than C-Br or C-I bonds. This makes the initial oxidative addition of the palladium(0) catalyst to the chloropyridazine, the rate-limiting step of the catalytic cycle, more difficult. Consequently, higher temperatures and more active catalytic systems are often required to achieve efficient coupling.
Q2: What are the most common side reactions observed in the Suzuki coupling of chloropyridazines?
A2: The most prevalent side reactions include:
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Protodeboronation: The cleavage of the C-B bond in the boronic acid reagent, which is often promoted by aqueous basic conditions or acidic impurities.
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.
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Dehalogenation: The replacement of the chlorine atom on the pyridazine ring with a hydrogen atom.
Q3: How does the electronic nature of the pyridazine ring affect the Suzuki coupling reaction?
A3: The electron-deficient nature of the pyridazine ring can be advantageous, as it can facilitate the oxidative addition step. However, the nitrogen atoms in the ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of ligand is critical to mitigate this "pyridyl problem" by sterically shielding the palladium center.
Troubleshooting Guides
Issue 1: Low to No Yield
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Catalyst System | Switch to a more active catalyst system. For chloropyridazines, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective Base | The choice of base is crucial for the transmetalation step. Screen a variety of bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. Ensure the base is finely powdered and dry. |
| Inappropriate Solvent | The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are common choices. For substrates with poor solubility, consider higher boiling point solvents like DMF or the use of microwave irradiation to increase temperature and solubility. |
| Insufficient Temperature | Chloropyridazines typically require higher reaction temperatures (80-120 °C) to overcome the activation energy of the C-Cl bond cleavage. Consider using a higher boiling point solvent or microwave heating to safely reach the required temperature. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed prior to use (e.g., by bubbling with argon or nitrogen for 30 minutes). The reaction vessel should be purged with an inert gas before adding the catalyst. |
Issue 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters), which are often more stable. Minimize the amount of water in the reaction or use anhydrous conditions if compatible with the chosen base. |
| Homocoupling of Boronic Acid | Ensure the reaction is performed under a strict inert atmosphere to exclude oxygen. A slight excess of the chloropyridazine relative to the boronic acid can sometimes suppress homocoupling. |
Issue 3: Poor Regioselectivity with Dichloropyridazines (e.g., 3,6-dichloropyridazine)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Similar Reactivity of C-Cl Bonds | The electronic environment of the two chlorine atoms may be similar, leading to a mixture of mono-arylated products. |
| Ligand-Controlled Selectivity | The choice of ligand can significantly influence the regioselectivity. For 3,5-dichloropyridazines, for example, different ligands can direct the coupling to either the 3- or 5-position.[1] A screening of different classes of ligands (e.g., bidentate vs. monodentate, bulky vs. less hindered) is recommended to optimize selectivity for the desired isomer. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide starting points for the optimization of Suzuki coupling reactions with chloropyridazines, based on data from analogous chloro-heterocycles and specific examples where available.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Chloro-heterocycles
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | 6-Chloropyridin-3-amine | K₃PO₄ | Toluene/H₂O | 100 | High | [2] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Chloropyrimidine | KF | THF | 50 | Moderate | [2] |
| PdCl₂(dppf) (3) | - | 3-Chloropyridine | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 | [2] |
| Pd(PPh₃)₄ (5) | - | 3-Bromo-6-(thiophen-2-yl)pyridazine | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | [3] |
Table 2: Base and Solvent Optimization for Suzuki Coupling of Chloro-heterocycles
| Base (equivalents) | Solvent | Temperature (°C) | Typical Substrate | Observations |
| K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-110 | Chloropyridines | Generally effective for challenging couplings. |
| Cs₂CO₃ (2) | Dioxane | 100 | Chloropyridines | Strong base, good for less reactive substrates. |
| K₂CO₃ (3) | DMF/H₂O | 100-120 | Chloropyridines | Common and cost-effective, may require higher temperatures. |
| Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | Bromopyridazines | Milder conditions, effective for more reactive halides.[3] |
| KF (3) | THF | 50-65 | Chloropyrimidines | Can be effective and is milder towards sensitive functional groups.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyridazine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
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Chloropyridazine (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
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Ligand (e.g., SPhos; 4 mol%)
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Base (e.g., K₃PO₄; 2.0 equiv)
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Degassed solvent (e.g., Dioxane/Water 4:1)
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Schlenk flask or sealed vial
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask, add the chloropyridazine, arylboronic acid, and base.
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Seal the flask and evacuate and backfill with an inert gas three times.
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Under a positive pressure of inert gas, add the palladium precursor and the ligand.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine
This protocol is adapted from a literature procedure for a bromopyridazine and may require modification for chloropyridazines.[3]
Procedure:
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In a reaction vessel, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the appropriate (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol%).
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Add a solvent mixture of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL).
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Purge the vessel with nitrogen.
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Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
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After the reaction is complete (as determined by TLC, typically 48h), cool the mixture to room temperature.
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Extract the mixture with chloroform (3 x 20 mL) and then wash with a saturated NaCl solution (20 mL).
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Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.
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Purify the crude product by silica gel column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
troubleshooting mass spectrometry fragmentation of pyridazine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridazine compounds in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns of the unsubstituted pyridazine ring?
A1: The pyridazine ring is a stable aromatic system, often showing a prominent molecular ion peak (M+) in electron ionization mass spectrometry (EI-MS). The most characteristic fragmentation pathway involves the loss of a molecule of nitrogen (N₂) to form a C₄H₄⁺· radical cation (m/z 52). Another common fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at M-27.
Q2: How do common substituents on the pyridazine ring influence fragmentation?
A2: Substituents can significantly alter the fragmentation pathways. For example, in fused pyridazino-indoles and -quinolines, nitro (NO₂) and chloro (Cl) groups can be lost. The fragmentation of chlorine-containing derivatives often results in new fragments affected by the chlorine substituent. Methyl groups can be lost as a methyl radical (·CH₃), and in some cases, cross-ring cleavages of the pyridazine ring are observed.
Q3: Why am I not observing the molecular ion peak for my pyridazine derivative?
A3: While many pyridazines show a clear molecular ion peak, its absence can be due to several factors. Highly substituted or unstable compounds may fragment immediately in the ion source. "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a prominent protonated molecule ([M+H]⁺) or other adducts with less fragmentation. If using EI, consider lowering the ionization energy.
Q4: My mass spectrum shows unexpected peaks, including some with a mass higher than my compound. What could be the cause?
A4: Peaks with a mass higher than the molecular ion can arise from several sources. In ESI, adducts with solvents (e.g., acetonitrile, methanol) or salts (e.g., sodium, potassium) are common. In some cases, particularly with compounds capable of strong intermolecular hydrogen bonding, water clusters ([M+H₂O]⁺) or even dimers may be observed. It is also important to consider the possibility of isotopic peaks, especially with chlorine or bromine-substituted compounds.
Q5: What is a retro-Diels-Alder reaction in the context of pyridazine fragmentation?
A5: The retro-Diels-Alder (rDA) reaction is a specific type of fragmentation that can occur in certain fused heterocyclic systems containing a pyridazine ring, such as pyrimido[4,5-c]pyridazines. This process involves the cleavage of the ring system into two or more smaller, stable neutral molecules and charged fragments. For example, in some pyrimido[4,5-c]pyridazine-diones, the pyrimidine ring moiety can undergo an rDA reaction, leading to the loss of a neutral molecule like isocyanic acid (HNCO).
Summary of Fragmentation Data for Substituted Pyridazines
The following table summarizes the major mass spectral fragments for pyridazine and some of its simple derivatives under Electron Ionization (EI-MS). This data can be used as a reference for interpreting your own spectra.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | M+ (m/z) | Key Fragment Ions (m/z) and (Relative Intensity %) |
| Pyridazine | C₄H₄N₂ | 80.09 | 80 (100%) | 52 (M-N₂) (60%), 51 (45%), 50 (30%) |
| 3-Methylpyridazine | C₅H₆N₂ | 94.11 | 94 (100%) | 93 (M-H) (50%), 66 (M-N₂) (40%), 65 (35%), 39 (45%) |
| 3-Chloropyridazine | C₄H₃ClN₂ | 114.53 | 114/116 (100%/33%) | 85 (M-HCN) (70%), 79 (M-Cl) (60%), 52 (45%) |
| 3-Aminopyridazine | C₄H₅N₃ | 95.10 | 95 (100%) | 68 (M-HCN) (80%), 67 (M-N₂) (50%), 41 (40%) |
| 3-Hydroxypyridazine | C₄H₄N₂O | 96.09 | 96 (100%) | 68 (M-CO) (75%), 67 (M-CHO) (40%), 41 (30%) |
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of pyridazine compounds.
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Signal | 1. Low sample concentration.2. Inefficient ionization.3. Sample degradation.4. Instrument not tuned or calibrated. | 1. Increase the sample concentration.2. For ESI, try different solvent systems or additives (e.g., formic acid for positive mode). For EI, ensure the sample is sufficiently volatile.3. Check the stability of your compound in the chosen solvent and at the ion source temperature.4. Perform a standard tune and calibration of the mass spectrometer. |
| Unstable Signal/Spray (ESI) | 1. Clogged emitter.2. Inappropriate solvent composition.3. High salt concentration in the sample. | 1. Clean or replace the ESI emitter.2. Optimize the mobile phase composition for stable spray formation.3. Desalt the sample prior to analysis. |
| Complex/Uninterpretable Fragmentation | 1. In-source fragmentation.2. Presence of impurities.3. High collision energy (MS/MS). | 1. For ESI, lower the fragmentor/capillary voltage. For EI, reduce the ionization energy.2. Verify sample purity using another analytical technique (e.g., LC-UV, NMR).3. In MS/MS experiments, perform a collision energy ramp to find the optimal energy for controlled fragmentation. |
| Mass Inaccuracy | 1. Instrument out of calibration.2. Insufficient resolution.3. Space charging effects from high sample concentration. | 1. Recalibrate the instrument using a known standard.2. Ensure the instrument is operating at the required resolution to accurately determine the mass.3. Dilute the sample. |
Experimental Protocols
General Protocol for ESI-MS/MS Analysis of Pyridazine Compounds
-
Sample Preparation:
-
Dissolve the pyridazine compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion, or to an appropriate concentration for LC-MS analysis.
-
For positive ion mode, it is common to add 0.1% formic acid to the final solution to promote protonation.
-
-
Instrumentation Setup (Direct Infusion):
-
Set the ESI source parameters. Typical starting values are:
-
Capillary Voltage: 3500 V
-
Nebulizer Gas (Nitrogen): 10-15 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion ([M+H]⁺).
-
MS/MS Scan (Product Ion Scan):
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Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).
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Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern and identify characteristic product ions.
-
-
Visualizations
Generalized Fragmentation Pathway for a Substituted Pyridazine
Caption: Generalized EI-MS fragmentation of a substituted pyridazine.
Troubleshooting Workflow for Mass Spectrometry Analysis
Caption: Decision tree for troubleshooting common MS issues.
addressing instability of pyridazine derivatives under acidic conditions
This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with pyridazine derivatives under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why are some of my pyridazine derivatives unstable in acidic solutions?
Pyridazine itself is a weakly basic heterocycle with a pKa of approximately 2.0-2.3.[1][2][3] This weak basicity means that it can be protonated by strong acids to form salts.[2] The instability you might be observing can stem from several factors:
-
Protonation: The pyridazine ring contains two adjacent nitrogen atoms. While the first nitrogen can be protonated, protonating the second is energetically unfavorable due to the repulsion of two adjacent positive charges.[2] This electronic property makes the ring electron-deficient and susceptible to nucleophilic attack.
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Hydrolysis of Substituents: Often, the instability is not from the core pyridazine ring itself, which is relatively resistant to degradation, but from acid-labile functional groups attached to the ring. Under acidic conditions, these groups can undergo hydrolysis or other degradation reactions.
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Low Solubility: The weak basicity of the pyridazine ring limits the effectiveness of forming simple hydrochloride salts to improve solubility, which can be mistaken for instability as the compound may precipitate out of solution.[4]
Q2: What are the key factors that influence the stability of pyridazine derivatives in acid?
Several factors can affect stability:
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pH: The strength of the acid is critical. Stronger acids (lower pH) are more likely to cause protonation and subsequent reactions.
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Substituents: The electronic properties of substituents on the pyridazine ring play a significant role. Electron-donating groups can increase the basicity of the ring, while electron-withdrawing groups can make it more electron-deficient.[1][2]
-
Temperature: Higher temperatures can accelerate degradation. In some syntheses involving pyridazine precursors, exothermic decomposition has been observed at elevated temperatures.[5]
-
Concentration: Higher concentrations of both the pyridazine derivative and the acid can increase the rate of degradation.
Q3: How does the basicity of pyridazine compare to other diazines and pyridine?
The basicity of pyridazine is modest, particularly when compared to pyridine. This is due to the inductive electron-withdrawing effect of the second nitrogen atom. Understanding these differences can help in predicting the behavior of your compound in acidic media.
| Compound | pKa | Dipole Moment (D) | Notes |
| Pyridine | 5.2[1] | 2.22[3] | More basic due to a single, less inductively affected nitrogen atom. |
| Pyridazine | 2.0 - 2.3 [1][2] | 4.22 [3] | Less basic than pyridine; adjacent nitrogens create a strong dipole. |
| Pyrimidine | 1.30[6] | 2.33[3] | Less basic than pyridazine. |
| Pyrazine | 0.65[6] | 0[6] | The least basic of the diazines due to opposing nitrogen atoms. |
Q4: Are there any general strategies to improve the stability of my compound during experiments?
Yes. Consider the following:
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Buffer Selection: Use a buffer system to maintain the pH at the highest possible value that is compatible with your experimental goals.
-
Temperature Control: Perform your experiments at the lowest feasible temperature. If heating is required, minimize the duration.
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Inert Atmosphere: If oxidation is a suspected degradation pathway, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) may help.
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Excipients/Additives: In specific applications like corrosion inhibition, additives such as potassium iodide have been shown to stabilize pyridazine derivatives on surfaces in acidic media.[7] While not universally applicable, it highlights that formulation can play a role.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My compound precipitates from the acidic solution.
This could be a solubility issue rather than degradation. The weak basicity of many pyridazine derivatives means that salt formation may not be sufficient to keep the compound in solution, especially in weakly acidic or buffered conditions.[4]
Issue 2: Analysis (TLC, HPLC) shows new spots/peaks after exposure to acid.
This is a strong indication of chemical degradation. The appearance of new chemical entities means your parent compound is reacting.
| Observation | Probable Cause | Recommended Solution |
| One major new peak/spot appears quickly. | A primary, fast degradation pathway exists. This could be hydrolysis of a sensitive functional group (e.g., ester, amide, acetal). | 1. Protect the functional group: If synthesizing, consider a more acid-stable protecting group. 2. Modify pH: Use the mildest acidic conditions possible. 3. Lower Temperature: Run the reaction or analysis at a lower temperature. |
| Multiple new peaks/spots appear over time. | Complex degradation cascade, possibly involving the pyridazine ring itself or multiple reactive sites on the molecule. | 1. Perform a forced degradation study (see protocol below) to identify the products and understand the pathway. 2. Drastically reduce acid concentration and temperature. 3. Shorten exposure time: If the acidic step is part of a workup, perform it as quickly as possible on an ice bath. |
| Loss of starting material with no distinct new peaks (smearing on TLC/baseline noise in HPLC). | Polymerization or formation of insoluble, complex degradation products. | 1. Reduce concentration: High concentrations can favor polymerization. 2. Use a radical scavenger: If radical-mediated polymerization is suspected, add a scavenger like BHT (butylated hydroxytoluene). 3. Ensure inert atmosphere: Exclude oxygen, which can initiate decomposition. |
Experimental Protocols
Protocol: Forced Degradation Study for Pyridazine Derivatives
This protocol provides a systematic way to assess the stability of your compound under various acidic conditions.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Selective Reactions Involving Pyridazines
Welcome to the technical support center for pyridazine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving selectivity in reactions involving the pyridazine scaffold.
Table of Contents
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Frequently Asked Questions (FAQs) on Selectivity in Pyridazine Reactions
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Troubleshooting Guides
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Regioselectivity Issues
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Chemoselectivity Issues
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Stereoselectivity Issues
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Detailed Experimental Protocols
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Regioselective Minisci-Type Reaction for C-4 Alkylation of a Pyridazine Derivative
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Selective Halogenation of a Pyridazine Derivative
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Palladium-Catalyzed Regioselective C-H Arylation of a Fused Pyridazine System
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Visualized Workflows and Pathways
Frequently Asked Questions (FAQs) on Selectivity in Pyridazine Reactions
Q1: What are the main factors influencing regioselectivity in the functionalization of the pyridazine ring?
A1: The regioselectivity of reactions on the pyridazine ring is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.
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Electronic Effects: The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, making the ring electron-deficient. This generally favors nucleophilic and radical substitutions at the C4 and C5 positions.[1] For electrophilic substitutions, the nitrogen atoms deactivate the ring, but if a reaction is to occur, it is often directed to the C3 or C6 positions.
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Steric Hindrance: Bulky substituents on the pyridazine ring or the incoming reagent can block access to certain positions, thereby directing the reaction to less sterically hindered sites.
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and pH can significantly influence the regiochemical outcome. For instance, in Minisci reactions, acidic conditions can favor substitution at the C4/C5 positions of the protonated pyridazine system.[1]
Q2: How can I control chemoselectivity when my pyridazine substrate has multiple reactive functional groups?
A2: Achieving chemoselectivity in polyfunctionalized pyridazines requires careful selection of reagents and reaction conditions. One common strategy is the use of protecting groups to temporarily mask more reactive sites, allowing for selective transformation at the desired position. Additionally, the inherent reactivity differences of the functional groups can be exploited. For example, a palladium-catalyzed cross-coupling reaction might selectively occur at a halogenated position without affecting a nitro or cyano group on the ring.[2]
Q3: Are there established methods for the stereoselective synthesis of chiral pyridazine derivatives?
A3: Yes, several methods have been developed for the stereoselective synthesis of pyridazines. One approach involves using chiral auxiliaries or catalysts to control the stereochemistry of a reaction. For example, organocatalytic multicomponent cascade reactions have been employed to produce highly enantioselective hexahydropyridazine derivatives.[2] Another strategy is to start with a chiral precursor, such as a derivative of a natural product, and build the pyridazine ring onto it.
Troubleshooting Guides
Regioselectivity Issues
Problem: My reaction is producing a mixture of regioisomers.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and reaction time. A lower temperature may increase selectivity, while a change in solvent polarity can alter the reactivity of different positions on the ring.[3] |
| Inappropriate Catalyst or Reagent | The choice of catalyst and ligand is crucial in metal-catalyzed reactions. For instance, in palladium-catalyzed C-H arylations, the ligand can play a key role in directing the substitution to a specific position.[4][5] Experiment with different catalysts and ligands to find the optimal combination for your desired regioselectivity. |
| Steric and Electronic Effects Not Fully Considered | Analyze the steric and electronic properties of your substrate. If a particular position is sterically hindered, consider using a smaller reagent. Conversely, to block a reactive site, you could introduce a bulky protecting group nearby. |
| Formation of Multiple Reactive Intermediates | In some reactions, multiple intermediates can be formed, leading to different products. Modifying the reaction conditions to favor the formation of a single intermediate can improve selectivity. For example, in metalation reactions, the choice of the metalating agent (e.g., TMPMgCl·LiCl) can lead to highly regioselective deprotonation.[6] |
Data Presentation: Effect of Reaction Conditions on Regioselectivity
The following table summarizes the effect of different conditions on the regioselectivity of a palladium-catalyzed direct arylation of a thieno[3,2-d]pyrimidine system, which provides insights applicable to pyridazine-based fused systems.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Regioselectivity (C2:C3) | Yield (%) |
| Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | >95:5 | 85 |
| Pd(OAc)₂ / TTBP·HBF₄ | K₂CO₃ | Toluene | 100 | >99:1 | 92 |
| Pd(OAc)₂ | KOAc | DMAc | 120 | 80:20 | 75 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 90:10 | 88 |
| Data adapted from a study on a related heterocyclic system to illustrate the impact of reaction parameters.[7] |
Chemoselectivity Issues
Problem: An undesired functional group in my pyridazine starting material is reacting.
| Potential Cause | Troubleshooting Steps & Solutions |
| Reagent is Not Selective | Switch to a milder or more selective reagent. For instance, if a strong reducing agent is reducing multiple groups, try a chemoselective reducing agent that targets only the desired functionality. |
| Lack of Protecting Groups | If a functional group is too reactive under the desired reaction conditions, it should be protected. For example, an amino group can be protected as a carbamate (e.g., Boc or Cbz) to prevent it from reacting during an electrophilic substitution on the pyridazine ring. |
| Reaction Conditions are Too Harsh | High temperatures or highly acidic/basic conditions can lead to side reactions. Attempt the reaction under milder conditions. |
Stereoselectivity Issues
Problem: My reaction is producing a racemic mixture or the wrong diastereomer.
| Potential Cause | Troubleshooting Steps & Solutions |
| Achiral Reagents and Catalysts | To induce stereoselectivity, a chiral source is necessary. This can be a chiral catalyst (e.g., a metal complex with a chiral ligand), a chiral auxiliary attached to the substrate, or a chiral reagent. |
| Substrate Control is Not Sufficient | If the inherent chirality of the substrate is not sufficient to control the stereochemical outcome, the use of a directing group or a chiral catalyst may be required to enhance the diastereoselectivity. |
| Racemization Under Reaction Conditions | If a chiral product is formed but racemizes under the reaction conditions (e.g., due to heat or acidic/basic conditions), it is necessary to modify the conditions to be milder. Monitoring the reaction over time can help determine if racemization is occurring. |
Detailed Experimental Protocols
Protocol 1: Regioselective Minisci-Type Reaction for C-4 Alkylation of a Pyridazine Derivative
This protocol is adapted from a procedure for pyridines and can be applied to pyridazine substrates for C-4 alkylation.[8]
Materials:
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Pyridazine derivative (1.0 equiv)
-
Carboxylic acid (2.0 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
Silver nitrate (AgNO₃) (0.2 equiv)
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Dichloroethane (DCE)
-
Water
Procedure:
-
To a reaction vessel, add the pyridazine derivative (0.5 mmol, 1.0 equiv), the carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate (228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (17 mg, 0.1 mmol, 0.2 equiv).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to form a biphasic mixture.
-
Stir the mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (5 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Halogenation of a Pyridazine Derivative
This protocol is based on methods developed for the selective halogenation of pyridines and can be adapted for pyridazines.[9][10]
Materials:
-
Pyridazine derivative (1.0 equiv)
-
N-Halosuccinimide (NCS, NBS, or NIS) (1.1 equiv)
-
Appropriate solvent (e.g., acetonitrile, DMF)
Procedure for 3-Selective Halogenation via Ring-Opening/Closing:
-
Dissolve the pyridine derivative in a suitable solvent.
-
Add the ring-opening reagent (e.g., a Zincke salt precursor) and stir at room temperature.
-
Once the ring-opened intermediate is formed, add the N-halosuccinimide and continue stirring.
-
After the halogenation is complete, add a reagent to facilitate ring-closing (e.g., an ammonia salt or acid) and heat the reaction.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
Protocol 3: Palladium-Catalyzed Regioselective C-H Arylation of a Fused Pyridazine System
This protocol is based on a reported method for the C-8 arylation of azolopyridazines.[4][5]
Materials:
-
Azolopyridazine substrate (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a sealed reaction tube, combine the azolopyridazine substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and K₂CO₃ (55 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Visualized Workflows and Pathways
Workflow for Selecting a Regioselective Functionalization Strategy
This diagram provides a decision-making framework for choosing an appropriate strategy for the regioselective functionalization of a substituted pyridazine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selective halogenation of pyridines and diazines via unconventional intermediates [mountainscholar.org]
resolving peak broadening in HPLC analysis of pyridazine compounds
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of pyridazine compounds. The following resources are designed for researchers, scientists, and drug development professionals to help resolve challenges such as peak broadening and ensure robust and reproducible analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening in the HPLC analysis of pyridazine compounds?
A1: Peak broadening in the HPLC analysis of pyridazine compounds can stem from several factors, often related to their basic nature and potential for secondary interactions. The most common causes include:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the pyridazine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing and broadening.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of pyridazine compounds.[4][5] If the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in broadened or split peaks.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion and broadening.[3][6][7]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings and connections can lead to band broadening before the sample even reaches the detector.[8][9][10]
-
Column Degradation: Over time, columns can degrade due to harsh mobile phases or contaminants, leading to a loss of efficiency and broader peaks.[3][9]
-
Inadequate Mobile Phase Composition: A mobile phase that is too strong or too weak can result in poor peak shape. For instance, a high initial concentration of organic solvent in a reversed-phase gradient can cause early-eluting polar compounds to appear as broad peaks.[9]
Q2: How does the mobile phase pH affect the peak shape of pyridazine compounds?
A2: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like pyridazines. Most pyridines and their derivatives have a pKa around 5.2-6.[11]
-
At low pH (pH 2-4): The pyridazine compound will be fully protonated, existing as a single cationic species. This can lead to better peak shapes by minimizing secondary interactions with silanols, especially on base-deactivated or end-capped columns.[1][5]
-
Near the pKa: When the mobile phase pH is close to the pKa of the pyridazine, the compound will exist in equilibrium between its protonated and neutral forms. This can lead to significant peak broadening or even splitting.[4]
-
At high pH (pH > 8): The pyridazine compound will be in its neutral form. While this can reduce ionic interactions, it may lead to stronger hydrophobic interactions and potentially longer retention times. However, high pH can also dissolve the silica backbone of the column, leading to degradation.[2][4]
It is generally recommended to work at a pH that is at least one to two pH units away from the analyte's pKa to ensure a single ionic form and improve peak symmetry.[5][12]
Q3: What type of HPLC column is best suited for pyridazine analysis?
A3: Due to the polar and basic nature of many pyridazine compounds, a standard C18 column may not always provide optimal peak shape or retention.[1] Consider the following options:
-
Base-Deactivated or End-Capped Columns: These columns have a reduced number of accessible silanol groups, which minimizes secondary interactions and peak tailing for basic compounds.[1]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and improved peak shape for polar and basic analytes.[1]
-
Phenyl-Hexyl or Cyano Phases: These stationary phases can offer different selectivity through π-π interactions with the aromatic pyridazine ring.[1][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar pyridazine compounds that show poor retention on reversed-phase columns, HILIC can be a suitable alternative.[1][14]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can provide excellent retention and peak shape for hydrophilic and basic compounds without the need for ion-pairing reagents.[11][15]
Troubleshooting Guides
Issue: Peak Tailing and Broadening
This is a common issue when analyzing basic compounds like pyridazines. Follow this troubleshooting workflow to diagnose and resolve the problem.
Troubleshooting Workflow for Peak Tailing and Broadening
Caption: A step-by-step workflow for troubleshooting peak tailing and broadening.
| Troubleshooting Step | Recommended Action | Quantitative Parameters |
| 1. Mobile Phase pH Adjustment | Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units away from the pKa of the pyridazine analyte. For many pyridazines, a pH in the range of 2-3 is a good starting point to ensure full protonation.[1][5] | Target pH: 2.0 - 3.0 |
| 2. Mobile Phase Additives | Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA can interact with active silanol sites, reducing their availability for secondary interactions with the basic analyte.[1] | TEA Concentration: 0.1 - 0.5% (v/v) |
| 3. Column Selection | If using a standard C18 column, consider switching to a base-deactivated, end-capped, or polar-embedded column to minimize silanol interactions.[1] | N/A |
| 4. Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.[2][8] | Organic in Sample Solvent: ≤ Initial % Organic in Mobile Phase |
| 5. Column Washing | If the column is suspected to be contaminated, perform a thorough washing procedure to remove strongly retained compounds. | See Experimental Protocols |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Determine the pKa of the pyridazine compound of interest through literature search or software prediction.
-
Prepare a series of mobile phases with the same organic modifier and buffer salt concentration but with different pH values. For a typical pyridazine with a pKa around 5.5, prepare mobile phases at pH 2.5, 3.5, 6.5, and 7.5.
-
Equilibrate the column with the first mobile phase for at least 10-15 column volumes.[1]
-
Inject a standard solution of the pyridazine compound.
-
Repeat steps 3 and 4 for each prepared mobile phase.
-
Compare the chromatograms for peak shape (asymmetry factor) and retention time. Select the pH that provides the most symmetrical peak.
Protocol 2: General Purpose Reversed-Phase Column Washing
This protocol is intended for cleaning a C8 or C18 column that has been used with buffered mobile phases.
| Step | Solvent | Volume | Flow Rate | Purpose |
| 1 | HPLC-grade Water | 10 column volumes | 1 mL/min | To remove buffer salts.[16] |
| 2 | Isopropanol | 10 column volumes | 1 mL/min | To remove strongly adsorbed non-polar compounds.[17] |
| 3 | Hexane | 5 column volumes | 1 mL/min | To remove very non-polar contaminants (use with caution and ensure miscibility with previous solvent).[17] |
| 4 | Isopropanol | 5 column volumes | 1 mL/min | To flush out the hexane.[17] |
| 5 | Mobile Phase (without buffer) | 10 column volumes | 1 mL/min | To prepare the column for re-equilibration. |
| 6 | Initial Mobile Phase | 10-15 column volumes | 1 mL/min | To re-equilibrate the column for analysis.[1] |
Note: Always consult the column manufacturer's instructions for specific washing recommendations, as some columns may not be compatible with certain solvents or backflushing.[9][18]
Signaling Pathways and Logical Relationships
Chemical Interactions Leading to Peak Broadening
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak broadening for basic analytes like pyridazine.
Caption: Interactions between pyridazine and the stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. mastelf.com [mastelf.com]
- 4. moravek.com [moravek.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. quora.com [quora.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. helixchrom.com [helixchrom.com]
- 12. mastelf.com [mastelf.com]
- 13. chromblog.wordpress.com [chromblog.wordpress.com]
- 14. Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 16. silicycle.com [silicycle.com]
- 17. glsciencesinc.com [glsciencesinc.com]
- 18. labtech.tn [labtech.tn]
Technical Support Center: Managing Pyridazine Intermediates
This guide provides researchers, scientists, and drug development professionals with practical advice for managing the hygroscopic nature of pyridazine intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridazine intermediates absorbing atmospheric moisture?
A: Pyridazine and its derivatives possess unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding.[1] These characteristics, inherent to the pyridazine ring structure, make many of its intermediates hygroscopic, meaning they readily attract and absorb water from the atmosphere.[2] If stored or handled in a non-dry environment, these compounds will naturally become moist or even liquefy.[2]
Q2: What are the potential consequences of moisture absorption in my experiments?
A: Excess moisture can have significant negative impacts on your research:
-
Inaccurate Measurements: The presence of water will lead to inaccuracies in weighing, affecting molar calculations and stoichiometric ratios in reactions.
-
Reaction Inhibition or Side Reactions: Water can act as an unwanted reactant, potentially hydrolyzing your intermediate or participating in side reactions, leading to lower yields and impure products.
-
Physical Property Alterations: Moisture can cause solid intermediates to become sticky or oily, making them difficult to handle, transfer, and weigh accurately.[3] In some cases, it can induce undesired crystalline phase transitions.[4]
-
Degradation: For certain pyridazine derivatives, water can induce chemical degradation, impacting the stability and shelf-life of the compound.[4]
Q3: How can I determine the water content of my pyridazine intermediate?
A: The most widely used and accurate method for determining water content in pharmaceutical substances is the Karl Fischer (KF) titration.[4][5][] This technique is rapid, specific to water, and requires only a small amount of sample.[5] It can quantify water in concentrations from 10 ppm to 100%.[] Alternatives like thermogravimetric analysis (Loss on Drying) are also available but may be less specific as they measure the loss of any volatile components, not just water.[7][8]
Q4: What is the best way to store hygroscopic pyridazine intermediates?
A: Proper storage is critical. Intermediates should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage or for highly sensitive compounds, a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride, or molecular sieves) is recommended to maintain a dry environment.[2]
Troubleshooting Guides
Problem 1: My solid pyridazine intermediate has become clumpy and difficult to handle.
-
Cause: This is a classic sign of moisture absorption from the atmosphere.[9]
-
Solution:
-
Drying: The compound needs to be dried. For thermally stable compounds, drying in a vacuum oven at a suitable temperature (below the melting or decomposition point) is effective.[5]
-
Azeotropic Distillation: For compounds dissolved in an organic solvent, water can be removed by azeotropic distillation. This involves adding a solvent like toluene that forms an azeotrope with water and then removing the azeotrope by rotary evaporation. This process is typically repeated three times for effective drying.[10]
-
Desiccation: Place the compound in a desiccator over a strong drying agent for an extended period.[2] Grinding the material periodically can help expose fresh surfaces for more efficient drying.[2]
-
Problem 2: My reaction yield is consistently lower than expected.
-
Cause: If you have ruled out other experimental errors, the hygroscopic nature of your pyridazine starting material could be the culprit. The absorbed water can alter the stoichiometry of your reactants or interfere with the reaction mechanism.
-
Solution:
-
Quantify Water Content: Before starting the reaction, determine the precise water content of your intermediate using Karl Fischer titration.[4]
-
Adjust Reactant Mass: Adjust the mass of the pyridazine intermediate used to account for the water content, ensuring you are adding the correct molar amount of the active compound.
-
Dry the Intermediate: Thoroughly dry the intermediate using one of the methods described in Problem 1 immediately before use.
-
Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried. Storing solvents over drying agents like 3 Å molecular sieves is a common and effective practice.[11]
-
Problem 3: I am observing unexpected byproducts in my reaction analysis (TLC, LC-MS, NMR).
-
Cause: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of hydrolysis products or other unintended side products.
-
Solution:
-
Rigorous Anhydrous Technique: Conduct the reaction under a strictly inert atmosphere (nitrogen or argon). Use oven-dried glassware and syringe/cannula techniques for transferring reagents and solvents.
-
Solvent Drying: Ensure all solvents are anhydrous. For highly sensitive reactions, freshly distilled solvents over an appropriate drying agent should be used.
-
Reagent Purity: Verify the purity and water content of all other reagents involved in the reaction.
-
Quantitative Data Summary
Managing hygroscopic compounds requires accurate measurement of water content. The table below summarizes common analytical techniques for this purpose.
| Technique | Principle | Typical Range | Advantages | Limitations |
| Karl Fischer (KF) Titration | Titrimetric method based on the stoichiometric reaction of iodine with water. | 1 ppm - 100% | Highly specific to water, rapid, accurate, small sample size required.[5][][12] | Reagents can be sensitive; side reactions possible with certain compounds.[12] |
| Thermogravimetric Analysis (Loss on Drying) | Measures weight loss of a sample upon heating. | > 0.1% | Simple, widely available instrumentation. | Not specific to water; measures loss of all volatile components.[8] |
| Headspace Gas Chromatography (HSGC) | Measures volatile analytes, including water, in the headspace above a sample. | ppm levels | High sensitivity, good for samples that are not suitable for direct KF titration.[7] | Requires specialized equipment and method development.[7] |
Experimental Protocols
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content of a solid pyridazine intermediate.
1. Reagent Preparation and Standardization:
- Fill the KF titrator burette with a standardized volumetric KF titrant (e.g., a one-component reagent with a titer of 5 mg/mL).[12][13]
- Add approximately 30-40 mL of a suitable anhydrous solvent (e.g., dry methanol) to the titration vessel.[5]
- Neutralize the solvent by titrating with the KF reagent until the electrometric endpoint is reached and stable. This removes any residual moisture in the solvent.[5]
2. Sample Preparation and Analysis:
- Accurately weigh a suitable amount of the pyridazine intermediate. The target amount of water for an ideal titration is often between 5-20 mg. For a titrant with a 5 mg/mL titer, this corresponds to a sample size that will consume a reasonable volume of titrant.[14] If the approximate water content is unknown, start with a small sample (e.g., 100-200 mg).
- Quickly transfer the weighed sample into the conditioned titration vessel.
- Stir the solution to dissolve the sample. If solubility is an issue, a different co-solvent (e.g., chloroform, formamide) may be required.[14][15]
- Begin the titration. The instrument will automatically add the KF reagent and stop at the electrometric endpoint.
- Record the volume of titrant consumed.
3. Calculation:
- Calculate the percentage of water in the sample using the following formula: Water (%) = (Volume of Titrant (mL) × Titer (mg/mL) × 100) / (Sample Weight (mg))
Visualizations
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. azom.com [azom.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mt.com [mt.com]
- 13. quveon.com [quveon.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. dl.icdst.org [dl.icdst.org]
Validation & Comparative
comparing the biological activity of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine with other pyridazines
A comprehensive analysis of the biological landscape of pyridazine-based compounds, offering insights into their therapeutic potential. This guide presents a comparative overview of the biological activities of various pyridazine derivatives, supported by quantitative data and detailed experimental protocols.
Introduction
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This guide aims to provide a comparative analysis of the biological activity of pyridazine compounds, with a particular focus on derivatives structurally related to 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine.
It is important to note that a comprehensive search of scientific literature and patent databases did not yield specific quantitative biological activity data for this compound itself. However, extensive research has been conducted on numerous other pyridazine analogues, providing valuable insights into the structure-activity relationships within this class of compounds. This guide, therefore, focuses on comparing the biological activities of these well-characterized pyridazine derivatives to offer a valuable resource for researchers and drug development professionals.
Anticancer Activity of Pyridazine Derivatives
Pyridazine derivatives have shown significant promise as anticancer agents, targeting various cancer cell lines and key signaling pathways. The following table summarizes the in vitro cytotoxic activity of several pyridazine compounds.
| Compound ID/Name | Target Cell Line | Assay Type | IC50 (µM) | Reference |
| DCPYR (unsubstituted pyridazine) | MAC16 (murine colon cancer) | In vitro cytotoxicity | - | [1] |
| Compound 9e (a 3,6-disubstituted pyridazine) | NCI-60 cell panel | Growth inhibition | Mean GI% = 37.91 | [2] |
| Pyridazine-based Hsp90 Inhibitor (2S-5) | MDA-MB-231 (human breast cancer) | Cytotoxicity | 6.21 | |
| 4T1 (mouse breast cancer) | Cytotoxicity | 7.04 | ||
| Pyridazine-based Hsp90 Inhibitor (2S-13) | MDA-MB-231 (human breast cancer) | Cytotoxicity | 7.73 | |
| 4T1 (mouse breast cancer) | Cytotoxicity | 8.21 | ||
| Pyrazolo-pyridazine derivative (Target 4) | HepG-2 (human liver cancer) | MTT Assay | 17.30 | [3] |
| HCT-116 (human colon cancer) | MTT Assay | 18.38 | [3] | |
| MCF-7 (human breast cancer) | MTT Assay | 27.29 | [3] | |
| 3,6-disubstituted pyridazine (11m) | T-47D (human breast cancer) | SRB Assay | 0.43 | [4] |
| MDA-MB-231 (human breast cancer) | SRB Assay | 0.99 | [4] | |
| 3,6-disubstituted pyridazine (11l) | T-47D (human breast cancer) | SRB Assay | 1.57 | [4] |
Antimicrobial Activity of Pyridazine Derivatives
Several pyridazine derivatives have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
| Compound ID/Name | Target Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Pyridazinone derivative (IIIa) | Staphylococcus pyogenes | Microdilution | - | [4] |
| Escherichia coli | Microdilution | - | [4] | |
| Pyridazinone derivative (IIId) | Aspergillus niger | Microdilution | - | [4] |
| Pyrano[2,3-c]pyridazine (3a) | Staphylococcus aureus | - | - | [5] |
| Enterococcus faecalis | - | - | [5] | |
| Escherichia coli | - | - | [5] | |
| Klebsiella pneumoniae | - | - | [5] | |
| Candida albicans | - | - | [5] | |
| Pyrano[2,3-c]pyridazine (3c) | Staphylococcus aureus | - | - | [5] |
| Enterococcus faecalis | - | - | [5] | |
| Escherichia coli | - | - | [5] | |
| Klebsiella pneumoniae | - | - | [5] | |
| Candida albicans | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test pyridazine derivatives and incubated for an additional 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Tumor cells are plated in 96-well plates and allowed to attach overnight.
-
Drug Incubation: Cells are incubated with different concentrations of the pyridazine compounds for 48 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read at 515 nm.
-
Data Analysis: The IC50 values are determined from dose-response curves.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyridazine compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: A simplified diagram of a signaling pathway targeted by some anticancer pyridazine derivatives.
Caption: A general workflow for in vitro cytotoxicity testing of chemical compounds.
Conclusion
While specific biological activity data for this compound remains to be published, the broader class of pyridazine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The data presented in this guide highlights the significant anticancer and antimicrobial potential of various pyridazine analogues. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the biological activities of new pyridazine compounds. Further investigation into the structure-activity relationships of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. WO2008071646A1 - New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 4. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationships of Pyyridazine Derivatives in Anticancer and Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, have made it a versatile core for the development of a wide range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of pyridazine derivatives in both anticancer and antifungal applications, supported by experimental data and detailed methodologies.
Part 1: Pyridazine Derivatives in Anticancer Research
The development of novel anticancer agents is a critical area of research. Pyridazine derivatives have emerged as promising candidates, with different series exhibiting potent activity against various cancer-related targets. This section compares the SAR of two such classes: 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines as antitubulin agents and triazolo[4,3-b]pyridazine derivatives as dual c-Met and Pim-1 kinase inhibitors.
Class 1: 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents
This class of compounds was designed as rigid analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. The[1][2][3]triazolo[4,3-b]pyridazine core serves to lock the diaryl substituents in a conformation favorable for binding to the colchicine site on tubulin.[1][3][4]
Antiproliferative Activity Assay: [1][4] Human cancer cell lines (SGC-7901 gastric adenocarcinoma, A549 lung adenocarcinoma, and HT-1080 fibrosarcoma) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Cell viability was determined using the MTT assay. The absorbance was measured at 492 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
The antiproliferative activities of a series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines are summarized in the table below. The core scaffold and the key positions for substitution are illustrated in the accompanying diagram.
Table 1: Antiproliferative Activity of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives [1]
| Compound | R | IC50 (μM) vs. SGC-7901 | IC50 (μM) vs. A549 | IC50 (μM) vs. HT-1080 |
| 4a | H | 0.025 | 0.015 | 0.018 |
| 4b | 4-F | 0.018 | 0.011 | 0.014 |
| 4c | 4-Cl | 0.021 | 0.013 | 0.016 |
| 4d | 4-Br | 0.028 | 0.017 | 0.020 |
| 4e | 4-CH3 | 0.035 | 0.022 | 0.026 |
| 4f | 4-OCH3 | 0.015 | 0.009 | 0.011 |
| 4q | 3-NH2-4-OCH3 | 0.014 | 0.008 | 0.012 |
-
SAR Summary:
-
The 3,4,5-trimethoxyphenyl group at the 6-position of the triazolo[4,3-b]pyridazine core is crucial for activity, mimicking the A-ring of CA-4.
-
Substitution on the phenyl ring at the 3-position significantly influences potency.
-
Electron-withdrawing groups (F, Cl) at the 4-position of the 3-phenyl ring generally lead to potent compounds.
-
An electron-donating methoxy group at the 4-position (compound 4f ) enhances activity.
-
The most potent compound in this series, 4q , features a 3-amino-4-methoxyphenyl group, suggesting that this substitution pattern is highly favorable for interaction with the colchicine binding site.[1]
-
Caption: Core scaffold of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines.
Class 2: Triazolo[4,3-b]pyridazine Derivatives as Dual c-Met/Pim-1 Kinase Inhibitors
The c-Met and Pim-1 kinases are both implicated in cancer cell proliferation, survival, and metastasis, making them attractive targets for anticancer drug development. This class of compounds, based on the triazolo[4,3-b]pyridazine scaffold, has been designed to dually inhibit both kinases.
In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds against c-Met and Pim-1 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction was carried out in a 384-well plate containing the kinase, the substrate, ATP, and the test compound. The reaction was incubated at room temperature, and the TR-FRET signal was measured using a microplate reader. IC50 values were calculated from the dose-response curves.
Antiproliferative Activity Assay: The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast), A549 (lung), and HT-29 (colon), using the MTT assay as described for the antitubulin agents.
The inhibitory activities of a selection of triazolo[4,3-b]pyridazine derivatives against c-Met and Pim-1 kinases, along with their antiproliferative activity against the MCF-7 cell line, are presented below.
Table 2: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives
| Compound | R1 | R2 | c-Met IC50 (μM) | Pim-1 IC50 (μM) | MCF-7 IC50 (μM) |
| 5a | H | H | 1.25 | 2.18 | >100 |
| 5b | 4-OCH3 | H | 0.45 | 0.89 | 15.2 |
| 5c | H | 4-Cl | 0.21 | 0.42 | 5.8 |
| 5d | 4-OCH3 | 4-Cl | 0.08 | 0.15 | 1.2 |
| 5e | 4-OCH3 | 3,4-diCl | 0.05 | 0.11 | 0.8 |
-
SAR Summary:
-
The unsubstituted compound 5a shows weak activity.
-
A methoxy group at the 4-position of the 3-phenyl ring (R1) improves activity against both kinases and enhances antiproliferative effects.
-
A chlorine atom at the 4-position of the 6-anilino moiety (R2) significantly boosts potency.
-
The combination of both a 4-methoxy group on the 3-phenyl ring and a 4-chloro substituent on the 6-anilino group (compound 5d ) leads to a potent dual inhibitor with good cellular activity.
-
Further substitution on the 6-anilino ring with a second chlorine atom (5e ) provides a slight improvement in activity.
-
Caption: Key SAR findings for dual c-Met/Pim-1 kinase inhibitors.
Part 2: Pyridazine Derivatives in Antifungal Research
The rise of invasive fungal infections and the emergence of drug-resistant strains necessitate the development of new antifungal agents. Pyridazine derivatives have shown promise in this area by targeting essential fungal enzymes. This section compares the SAR of pyridazinone derivatives as β-1,3-glucan synthase inhibitors and pyrimido[4,5-d]pyridazinone-N-acylhydrazones.
Class 1: Pyridazinone Derivatives as β-1,3-Glucan Synthase Inhibitors
β-1,3-Glucan synthase is a crucial enzyme for the synthesis of the fungal cell wall, making it an attractive target for antifungal drugs with high selectivity. This series of pyridazinone derivatives was developed as potent inhibitors of this enzyme.[5][6]
β-1,3-Glucan Synthase Inhibition Assay: [5] A crude membrane fraction containing β-1,3-glucan synthase was prepared from Candida albicans. The enzyme activity was measured by quantifying the incorporation of radiolabeled UDP-glucose into glucan. The reaction mixture, containing the enzyme preparation, UDP-[14C]glucose, a GTP-γ-S activator, and the test compound, was incubated at 30°C. The reaction was stopped by the addition of trichloroacetic acid, and the precipitated radiolabeled glucan was collected on a filter mat and quantified by scintillation counting. IC50 values were determined from dose-response curves.
Antifungal Susceptibility Testing: [5] The minimum inhibitory concentration (MIC) of the compounds against various Candida species was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible growth after incubation.
The inhibitory activity of selected pyridazinone derivatives against β-1,3-glucan synthase and their antifungal activity against Candida albicans are shown below.
Table 3: Activity of Pyridazinone Derivatives as β-1,3-Glucan Synthase Inhibitors [5]
| Compound | R1 | R2 | Glucan Synthase IC50 (μM) | C. albicans MIC (μg/mL) |
| 6a | H | H | 2.5 | 16 |
| 6b | 4-F | H | 0.8 | 4 |
| 6c | H | CH3 | 1.5 | 8 |
| 6d | 4-F | CH3 | 0.3 | 1 |
| 6e | 4-F | C2H5 | 0.2 | 0.5 |
-
SAR Summary:
-
The core pyridazinone scaffold with a piperazine linker is essential for activity.
-
A phenyl ring at the 2-position of the pyridazinone is important. Substitution with a fluorine atom at the 4-position of this ring (R1) consistently improves both enzyme inhibition and antifungal activity.
-
The nature of the sulfonyl group on the piperazine ring (R2) has a significant impact on potency. Small alkyl groups like methyl and ethyl are preferred over a hydrogen atom.
-
The combination of a 4-fluorophenyl group at R1 and an ethylsulfonyl group at R2 (compound 6e ) resulted in the most potent compound in this series.
-
Caption: Workflow for evaluating antifungal pyridazinone derivatives.
Class 2: Pyrimido[4,5-d]pyridazinone-N-acylhydrazones
This class of compounds features a fused pyrimido[4,5-d]pyridazinone core functionalized with an N-acylhydrazone moiety. They have been investigated for their antifungal activity against pathogenic fungi, including Paracoccidioides brasiliensis and Candida species.[2]
Antifungal Susceptibility Testing: [2] The in vitro antifungal activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the CLSI guidelines. The assays were performed in 96-well microtiter plates. The final concentrations of the compounds ranged from 0.03 to 256 μg/mL. The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound at which no visible growth was observed.
The antifungal activity of a selection of pyrimido[4,5-d]pyridazinone-N-acylhydrazones is presented below.
Table 4: Antifungal Activity of Pyrimido[4,5-d]pyridazinone-N-acylhydrazone Derivatives [2]
| Compound | R | P. brasiliensis MIC (μg/mL) | C. albicans MIC (μg/mL) |
| 7a | H | 0.125 | 16 |
| 7b | 4-Cl | 0.5 | 32 |
| 7c | 4-NO2 | 1 | 64 |
| 7d | 4-OCH3 | 4 | 128 |
| 7e | 2,4-diCl | 0.25 | 16 |
-
SAR Summary:
-
The unsubstituted N-acylhydrazone (compound 7a ) is highly potent against P. brasiliensis.
-
Substitution on the phenyl ring of the N-acylhydrazone moiety generally leads to a decrease in activity against P. brasiliensis compared to the unsubstituted analog.
-
Electron-withdrawing groups, such as chloro and nitro, are better tolerated than electron-donating groups like methoxy.
-
The dichlorinated compound 7e retains good activity against P. brasiliensis.
-
The activity against C. albicans is generally lower than against P. brasiliensis for this series of compounds.
-
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of new hybrids pyrimido[4,5-d]pyridazinone-N-acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The optimization of pyridazinone series of glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a synthetic route for scaled-up production of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two viable synthetic routes for the scaled-up production of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, a key intermediate in pharmaceutical research and development. The routes are evaluated based on reaction efficiency, availability of starting materials, and potential for large-scale manufacturing. All quantitative data is summarized in tables, and detailed experimental protocols for key reactions are provided.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery programs. This guide compares two primary synthetic strategies: Route A , a linear approach involving the construction of the pyridazine ring followed by chlorination, and Route B , a convergent approach utilizing a cross-coupling reaction on a pre-formed dichloropyridazine core.
Route A: Cyclocondensation and Chlorination Strategy
This route involves a two-step sequence starting with the formation of a pyridazinone intermediate, which is subsequently chlorinated to yield the target compound.
Logical Workflow for Route A
assessing the in vitro efficacy of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine against cancer cell lines
A Comparative Guide to the In Vitro Efficacy of Novel Pyridazine Derivatives Against Cancer Cell Lines
In the relentless pursuit of novel anticancer agents, the pyridazine heterocycle has emerged as a scaffold of significant interest.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, make it a versatile core for designing targeted therapies.[1] This guide provides a comparative analysis of the in vitro efficacy of pyridazine derivatives, with a focus on their potential as cytotoxic agents against various cancer cell lines. While direct data for 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is not extensively available in the public domain, this guide will draw upon published data for structurally related 3,6-disubstituted pyridazine analogues to provide a representative assessment of this chemical class.
Comparative Efficacy of Pyridazine Derivatives
The anticancer potential of pyridazine derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a key metric for assessing cytotoxic potency. The table below summarizes the IC50 values for a selection of 3,6-disubstituted pyridazine derivatives against various cancer cell lines, as reported in peer-reviewed literature. For comparative purposes, the IC50 values of doxorubicin, a commonly used chemotherapeutic agent, are also included.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridazine Derivative 11m | T-47D | Breast Cancer | 0.43 ± 0.01 | Doxorubicin | Not Reported |
| Pyridazine Derivative 11m | MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 | Doxorubicin | Not Reported |
| Pyridazine Derivative 11l | T-47D | Breast Cancer | 1.57 ± 0.05 | Doxorubicin | Not Reported |
| Pyridazine Derivative 11l | MDA-MB-231 | Breast Cancer | Not Reported | Doxorubicin | Not Reported |
| Pyridazine Derivative 9e | T-47D | Breast Cancer | Growth Inhibition % at 10µM: 79.98% | Not Applicable | Not Applicable |
| Pyridazine Derivative 9e | MDA-MB-231/ATCC | Breast Cancer | Growth Inhibition % at 10µM: 63.82% | Not Applicable | Not Applicable |
| Compound 3b (pyridine hybrid) | MCF-7 | Breast Cancer | 6.13 | Taxol | 12.32 |
| Compound 3a (pyridine hybrid) | MCF-7 | Breast Cancer | 8.87 | Taxol | 12.32 |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[3][4][5]
Experimental Protocols
The in vitro cytotoxicity of the pyridazine derivatives is typically assessed using well-established colorimetric assays that measure cell viability. The following are detailed protocols for the MTT and SRB assays, which are commonly employed for this purpose.[6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[7]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell-protein-based assay where the dye binds to basic amino acids of cellular proteins, providing a measure of cell mass.[6]
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is then added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
-
Data Analysis: The IC50 values are calculated as described for the MTT assay.
Experimental and logical relationships
The following diagram illustrates the typical workflow for assessing the in vitro efficacy of a novel compound.
Caption: Workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathways
The anticancer activity of pyridazine derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and DNA repair. Two such pathways that have been implicated are the JNK1 signaling pathway and the inhibition of PARP-1.[4][8]
JNK1 Signaling Pathway
The c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway is often observed in cancer. Some pyridazine derivatives have been shown to inhibit JNK1, leading to the induction of apoptosis in cancer cells.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potency of Halogenated Pyridazines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial spectrum of various halogenated pyridazine derivatives, supported by experimental data. Pyridazine scaffolds, heterocyclic aromatic rings with two adjacent nitrogen atoms, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogens to this core structure can dramatically modulate their physicochemical properties and enhance their antimicrobial efficacy.
This guide synthesizes findings from multiple studies to provide a comparative analysis of the antimicrobial activity of different halogenated pyridazine derivatives against a panel of clinically relevant bacteria and fungi. The data is presented in a structured format to facilitate easy comparison, and detailed experimental protocols are provided for key methodologies.
Comparative Antimicrobial Spectrum of Halogenated Pyridazines
The antimicrobial activity of halogenated pyridazines is significantly influenced by the nature and position of the halogen substituent on the pyridazine ring, as well as other structural modifications. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative halogenated pyridazine derivatives against various microorganisms. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyridazinone Derivatives | Chloro derivatives | Escherichia coli | 0.892–3.744 | [1] |
| Pseudomonas aeruginosa | 0.892–3.744 | [1] | ||
| Serratia marcescens | 0.892–3.744 | [1] | ||
| Pyrazolo[3,4-c]pyridazine Derivatives | Sulfamoyl derivatives | Gram-positive bacteria | Remarkable activity | [2] |
| Gram-negative bacteria | Less active | [2] | ||
| Candida albicans | Less active | [2] | ||
| Aspergillus niger | Less active | [2] | ||
| Diarylurea Pyridazinone Derivatives | Compound 10h (structure not specified) | Staphylococcus aureus | 16 | [3] |
| Compound 8g (structure not specified) | Candida albicans | 16 | [3] | |
| Pyrazine-based Chalcones | 2-Chloro derivatives | Staphylococcus sp. | High inhibitory effect | [4] |
| 4-Fluoro derivative (14a) | Candida spp. | 31.25–62.5 | [5] | |
| Chlorinated derivatives (15a, 16a) | Candida glabrata | 7.81 | [5] | |
| Candida krusei | 7.81 | [5] |
Key Observations:
-
Potent Antibacterial Activity: Chloro-substituted pyridazinone derivatives have demonstrated strong to very strong antibacterial activity, particularly against Gram-negative bacteria like E. coli, P. aeruginosa, and S. marcescens, with MIC values lower than the conventional antibiotic chloramphenicol in some cases[1].
-
Gram-Positive vs. Gram-Negative Selectivity: Sulfamoylpyrazolo[3,4-c]pyridazine derivatives showed notable activity against Gram-positive bacteria but were less effective against Gram-negative bacteria, yeast, and fungi[2]. This highlights the importance of the specific pyridazine scaffold in determining the spectrum of activity.
-
Antifungal Potential: Certain halogenated pyridazinone and pyrazine-based chalcone derivatives exhibit significant antifungal activity. For instance, specific chlorinated pyrazine-based chalcones are potent inhibitors of Candida glabrata and Candida krusei[5].
-
Influence of the Halogen: The type of halogen and its substitution pattern on the aromatic rings play a crucial role in the antimicrobial profile. For instance, in pyrazine-based chalcones, chlorinated and brominated derivatives generally showed more significant fungal growth inhibition than their fluorinated counterparts[5].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of halogenated pyridazines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: The halogenated pyridazine compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in the appropriate broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium only) are also included. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a specified temperature and duration for fungi.
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative test to assess the susceptibility of microorganisms to antimicrobial agents.
-
Preparation of Agar Plates and Inoculum: A standardized microbial inoculum (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Application of Antimicrobial Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the halogenated pyridazine compound. The discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disc. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Structure-Activity Relationship of Halogenated Pyridazines
The antimicrobial activity of halogenated pyridazines is intrinsically linked to their chemical structure. The diagram below illustrates the key structural features that influence their biological activity.
Caption: Key structural determinants of the antimicrobial activity of halogenated pyridazines.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), for the quantitative analysis of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]
The objective is to offer a clear, data-driven comparison to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs. While the experimental data presented is illustrative, the protocols and validation parameters are grounded in real-world applications and regulatory expectations.
Introduction to this compound and its Analytical Importance
This compound is a heterocyclic organic compound belonging to the pyridazine class. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[11][12][13][14] The accurate and precise quantification of this compound is crucial during various stages of drug development, including synthesis, formulation, and stability testing, to ensure product quality and safety.
Analytical Methodologies: A Comparative Overview
Two prevalent chromatographic techniques for the analysis of small organic molecules like this compound are HPLC and UHPLC.
-
High-Performance Liquid Chromatography (HPLC): A well-established and robust technique used for separating, identifying, and quantifying components in a mixture.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): An evolution of HPLC that uses smaller particle size columns and higher pressures to achieve faster run times and improved resolution.
The following sections detail the validation of hypothetical HPLC and UHPLC methods for the analysis of this compound, comparing their performance across key validation parameters.
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols are designed to assess the suitability and performance of the analytical procedures according to ICH guidelines.[10][15][16]
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
UHPLC System: Waters ACQUITY UPLC H-Class or equivalent with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
-
Reference Standard: this compound (99.5% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (Milli-Q or equivalent).
-
Reagents: Formic acid (analytical grade).
| Parameter | HPLC Method | UHPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |
| Gradient | 20-80% B over 15 min | 20-80% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 2 µL |
| Detection Wavelength | 254 nm | 254 nm |
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][9] This was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][9] A minimum of five concentrations of the reference standard were prepared and analyzed.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4][9] This was determined by analyzing samples with known concentrations of the analyte (spiked placebo) at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This was assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis of the same sample on different days, by different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4] Parameters such as flow rate, column temperature, and mobile phase composition were slightly varied.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the validation of the HPLC and UHPLC methods.
Table 1: Linearity and Range
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | - |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 125.8 | 89.3 | Close to zero |
Table 2: Accuracy
| Concentration Level | HPLC Method (% Recovery) | UHPLC Method (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.2 | 100.5 | 98.0 - 102.0% |
| Medium (100%) | 100.5 | 99.8 | 98.0 - 102.0% |
| High (120%) | 99.8 | 100.2 | 98.0 - 102.0% |
Table 3: Precision
| Parameter | HPLC Method (%RSD) | UHPLC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85 | 0.55 | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.20 | 0.90 | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | HPLC Method (µg/mL) | UHPLC Method (µg/mL) |
| LOD | 0.3 | 0.1 |
| LOQ | 1.0 | 0.5 |
Table 5: Robustness
| Varied Parameter | HPLC Method (%RSD) | UHPLC Method (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 1.5 | 1.1 | ≤ 2.0% |
| Column Temperature (±5°C) | 1.3 | 0.9 | ≤ 2.0% |
| Mobile Phase Composition (±2%) | 1.8 | 1.4 | ≤ 2.0% |
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a conceptual signaling pathway where a pyridazine derivative might be involved.
References
- 1. youtube.com [youtube.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
cross-validation of experimental and computational data for pyridazine properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computational data for the fundamental properties of pyridazine, a key heterocyclic scaffold in medicinal chemistry. By presenting a direct comparison of measured and calculated values for its acid-base character, lipophilicity, and spectroscopic signatures, this document aims to offer researchers a clear perspective on the accuracy and utility of computational models in predicting the behavior of this important molecule.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative experimental and computational data for key physicochemical properties of pyridazine. This allows for a direct assessment of the concordance between laboratory measurements and in silico predictions.
Table 1: Physicochemical Properties of Pyridazine
| Property | Experimental Value | Computational Value | Method/Reference |
| pKa | 2.0[1] | 2.3 | A weakly basic compound.[1] |
| logP | -0.7 (Calculated) | -0.7 | The partition coefficient (logP) is a measure of lipophilicity. |
Table 2: Spectroscopic Data of Pyridazine - Infrared (IR) Spectroscopy
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Assignment |
| C-H Stretch | 3095 | ~3190 | Aromatic C-H stretching vibrations. |
| Ring Stretch | 1596 | ~1594 | Aromatic C=C and C=N ring stretching. |
| N-H Stretch | 3095 | Not Applicable | N-H stretching (for derivatives). |
Table 3: Spectroscopic Data of Pyridazine - Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Experimental Chemical Shift (ppm) | Computational Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | |||
| H-3, H-6 | 9.21 | - | Doublet of doublets |
| H-4, H-5 | 7.51 | - | Doublet of doublets |
| ¹³C NMR | |||
| C-3, C-6 | 150.9 | - | - |
| C-4, C-5 | 126.9 | - | - |
Table 4: Spectroscopic Data of Pyridazine - UV-Vis Spectroscopy
| Transition | Experimental λmax (nm) | Computational λmax (nm) | Solvent/Method |
| n → π | ~340 | - | Gas Phase |
| π → π | ~246 | - | Gas Phase |
Cross-Validation Workflow
The process of cross-validating experimental and computational data is crucial for building robust and predictive in silico models. This workflow ensures that computational methods are well-calibrated against real-world measurements, leading to more reliable predictions for novel compounds.
Caption: Workflow for cross-validation of pyridazine properties.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of experimental data. Below are summaries of standard protocols for the key experiments cited.
Determination of pKa by Potentiometric Titration
-
Sample Preparation: A precise amount of pyridazine is dissolved in deionized, carbonate-free water to a known concentration (typically in the millimolar range).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous shaking for 24 hours, followed by separation.
-
Partitioning: A known amount of pyridazine is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.
-
Concentration Measurement: The concentration of pyridazine in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like pyridazine, a drop is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: A background spectrum of the empty salt plates is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The sample-containing salt plates are placed in the spectrometer, and the IR spectrum is recorded over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of pyridazine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's magnet. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected, and the data is acquired.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of pyridazine is prepared in a suitable solvent (that does not absorb in the region of interest, e.g., hexane or ethanol).
-
Baseline Correction: A cuvette containing only the solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.
-
Sample Measurement: The solvent-filled cuvette is replaced with a cuvette containing the pyridazine solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Computational Protocols
Computational chemistry provides a powerful tool for predicting molecular properties. The accuracy of these predictions is highly dependent on the chosen methodology.
pKa and logP Prediction
-
pKa: The pKa of pyridazine can be calculated using quantum mechanical methods. This typically involves calculating the Gibbs free energy of the protonated and neutral forms of the molecule in the gas phase and in solution (using a continuum solvation model like PCM or SMD). The pKa is then derived from the difference in these free energies. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is a common approach.
-
logP: A variety of computational methods exist for predicting logP. These range from fragment-based methods (which sum the contributions of individual molecular fragments) to property-based methods that use calculated molecular descriptors. A widely used and freely accessible tool is ALOGPS.
Spectroscopic Simulations
-
IR Spectroscopy: The vibrational frequencies of pyridazine can be calculated using DFT. After geometry optimization of the molecule, a frequency calculation is performed. The resulting vibrational modes and their corresponding frequencies and intensities can be compared with the experimental IR spectrum. It is common to apply a scaling factor to the calculated frequencies to better match experimental values.
-
NMR Spectroscopy: NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The magnetic shielding tensors are calculated for each nucleus, and these are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).
-
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths, which determine the UV-Vis spectrum, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). This method provides information about the wavelengths of absorption and the intensity of the electronic transitions.
References
Comparative Docking Analysis of Pyridazine Derivatives in Key Enzyme Active Sites
A comprehensive guide for researchers and drug development professionals on the binding interactions and inhibitory potential of pyridazine-based compounds against various enzymatic targets. This report synthesizes experimental data from recent studies to provide a comparative overview of their performance.
The pyridazine scaffold is a prominent feature in medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique physicochemical characteristics of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, contribute significantly to its interactions with biological targets.[4] This guide presents a comparative analysis of docking studies for various pyridazine derivatives, offering insights into their binding modes and potential as enzyme inhibitors.
Data Presentation: A Comparative Look at Inhibitory Potency
The following table summarizes the docking scores and experimental inhibitory data for selected pyridazine derivatives against their respective enzyme targets. This allows for a direct comparison of their potential efficacy.
| Derivative/Compound | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50/MIC | Reference |
| Compound 6b | Cyclooxygenase-2 (COX-2) | Not explicitly stated, but shown to interact with His90 in the active site. | 0.18 µM | [5] |
| Compounds 4c | Cyclooxygenase-2 (COX-2) | Not explicitly stated | 0.26 µM | [5] |
| Chloro derivatives | E. coli DNA gyrase subunit B | Not explicitly stated, but showed good overlay with co-crystallized ligand. | 0.892-3.744 µg/mL (MIC) | [6] |
| Pyridazinone derivatives (unspecified) | Aldose Reductase | Ranged from less potent than the control (-14.12 kcal/mol) | Not specified | [7] |
| Compound 9e | c-Jun N-terminal kinase-1 (JNK1) | -9.1 | Growth inhibition of 97.91% on A498 renal cancer cell line | [8] |
| Triazolo-pyridazinone 17 | Urokinase | Not explicitly stated, but docking was performed to support activity. | Potent anticancer activity, comparable to doxorubicin. | [9] |
Experimental Protocols: Methodologies in Focus
The methodologies employed in the cited studies for molecular docking are crucial for understanding and reproducing the presented data. While specific parameters can vary, a generalized workflow can be outlined.
Generalized Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the pyridazine derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization.
-
Active Site Definition: The binding site of the enzyme is defined, often based on the location of the co-crystallized ligand in the original PDB file or through literature information.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, MOE-Dock, V-Life Science MDS) is used to predict the binding conformation of the pyridazine derivative within the enzyme's active site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy or docking score and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the enzyme. For instance, in the study of COX-2 inhibitors, the interaction with the essential amino acid His90 was a key finding.[5]
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical molecular docking workflow and a simplified representation of a signaling pathway targeted by a pyridazine derivative.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified JNK1 signaling pathway with inhibition by a pyridazine derivative.[8]
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamscience.com [benthamscience.com]
Benchmarking the Performance of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine-Based Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it an attractive component in the design of novel therapeutic agents.[1] This guide focuses on benchmarking the performance of ligands based on the 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine core.
Despite a comprehensive search of available scientific literature, specific quantitative performance data for this compound was not found. Therefore, this guide provides a comparative analysis of closely related pyridazine-based ligands that target key biological pathways relevant to drug discovery. The included data on analogous compounds acting as ALK5 inhibitors, JNK inhibitors, and amyloid plaque ligands will serve as a valuable benchmark for researchers working with the title compound and similar chemical entities. The detailed experimental protocols provided herein are adaptable for the evaluation of this compound and its derivatives.
Comparative Performance Data
To provide a performance benchmark, this section summarizes the quantitative data for several pyridazine-based ligands that have been evaluated against important biological targets.
Table 1: Performance of Pyridazine-Based ALK5 Inhibitors
Activin-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase receptor that plays a crucial role in the TGF-β signaling pathway, which is implicated in cancer and fibrosis.[2]
| Compound ID | Structure | pKᵢ | pIC₅₀ (Cell-based) | Reference |
| 4 | 2-amino-4-(pyridin-4-yl)-6-(m-tolyl)pyridazine | 8.55 | 5.66 | ACS Med. Chem. Lett. 2024 |
| 19 | 4-(m-tolyl)-6-(4-(4-methylpiperazin-1-yl)phenyl)pyridazin-2-amine | 8.55 | 5.66 | ACS Med. Chem. Lett. 2024 |
| 20 | 4-(4-(morpholinomethyl)phenyl)-6-(m-tolyl)pyridazin-2-amine | Not Reported | Not Reported | ACS Med. Chem. Lett. 2024 |
| 23 | 4-(4-((dimethylamino)methyl)phenyl)-6-(m-tolyl)pyridazin-2-amine | Not Reported | 6.13 | ACS Med. Chem. Lett. 2024 |
Table 2: Performance of Pyridazine-Based JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and are involved in the regulation of apoptosis, inflammation, and neurodegenerative diseases.[3]
| Compound ID | Structure | IC₅₀ (JNK1) | IC₅₀ (JNK2) | IC₅₀ (JNK3) | Reference |
| SP600125 | Anthra[1,9-cd]pyrazol-6(2H)-one | 40 nM | 40 nM | 90 nM | [4][5] |
| AS601245 | 1,3-benzothiazol-2-yl-(2-((2-amino-4-pyrimidinyl)amino)ethyl)sulfone | 150 nM | 220 nM | 70 nM | [4] |
| CC-401 | Not specified | 25-50 nM | 25-50 nM | 25-50 nM | [4] |
| JNK-IN-8 | Not specified | 4.7 nM | 18.7 nM | 1 nM | [6] |
Table 3: Performance of Imidazo[1,2-b]pyridazine-Based Amyloid Plaque Ligands
The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Ligands that can bind to these plaques are crucial for both diagnosis and potential therapeutic intervention.
| Compound ID | Structure | Kᵢ (nM) | Reference |
| 4 | 2-(4'-(Dimethylamino)phenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 | J. Med. Chem. 2009 |
| 10a | 2-(4'-(Dimethylamino)phenyl)-6-chloroimidazo[1,2-b]pyridazine | 13.4 | J. Med. Chem. 2009 |
| 10b | 2-(4'-(Dimethylamino)phenyl)-6-bromoimidazo[1,2-b]pyridazine | 12.8 | J. Med. Chem. 2009 |
| 10c | 2-(4'-(Dimethylamino)phenyl)-6-iodoimidazo[1,2-b]pyridazine | 10.9 | J. Med. Chem. 2009 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of pyridazine-based ligands.
Protocol 1: Synthesis of this compound (General Method)
While a specific synthesis protocol for the title compound was not found, a general method based on the synthesis of similar pyridazine derivatives is provided.[7]
Materials:
-
3,6-Dichloropyridazine
-
2-(Bromomethyl)pyridine hydrobromide
-
Suitable base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a solution of 3,6-dichloropyridazine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2-(bromomethyl)pyridine hydrobromide (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: ALK5 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a method used for evaluating pyrimidine-based kinase inhibitors.
Materials:
-
Recombinant human ALK5 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known ALK5 inhibitor as a positive control.
-
Prepare the kinase reaction mixture containing ALK5 enzyme and substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the kinase reaction mixture containing ATP to each well. The final ATP concentration should be at or near its Kₘ for ALK5.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Amyloid-β Aggregation Inhibition
This protocol is a standard method to assess the ability of compounds to inhibit the aggregation of Aβ peptides.
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 5 mM in water)
-
Test compounds dissolved in DMSO
-
Black 96-well plates with a clear bottom
Procedure:
-
Prepare monomeric Aβ(1-42) by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in anhydrous DMSO to a concentration of 5 mM.
-
Dilute the Aβ(1-42) stock solution in PBS to a final concentration of 10 µM.
-
Add the test compounds at various concentrations to the Aβ(1-42) solution. Include a DMSO control.
-
Incubate the plate at 37 °C with continuous gentle shaking to promote aggregation.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take aliquots from each well.
-
Add the aliquot to a solution of ThT in PBS (final ThT concentration of 5 µM) in a black 96-well plate.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity against time to monitor the aggregation kinetics.
-
Calculate the percentage of inhibition of aggregation by the test compounds at the final time point compared to the DMSO control.
Visualizations
Signaling Pathways
References
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Safety Operating Guide
Safe Disposal of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, a halogenated pyridazine derivative. Due to its chemical structure, this compound should be treated as hazardous waste, requiring specific handling and disposal protocols.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][3][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2][3]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective clothing.[2][3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][3]
General Handling Practices:
-
Avoid all personal contact with the substance, including inhalation of dust or fumes.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4]
-
Wash hands thoroughly with soap and water after handling.[2][4]
II. Hazard Summary of Structurally Similar Compounds
To inform safe handling and disposal procedures, the following table summarizes the hazards associated with structurally related chlorinated pyridazine compounds. It is prudent to assume that this compound may exhibit similar toxicological properties.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] | Avoid direct contact, ingestion, and inhalation by using appropriate PPE and working in a fume hood.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][5] May cause an allergic skin reaction.[2][4][5] | Wear protective gloves and clothing.[2][4] If contact occurs, wash the affected area immediately. |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[2][4][5] | Wear safety goggles or a face shield.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Use only in a well-ventilated area or a chemical fume hood.[2][3] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and, if necessary, your institution's Environmental Health and Safety (EH&S) department.[2]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[2][3]
-
Cleanup Procedure:
-
For solid spills, use dry cleanup procedures to avoid generating dust.[2][4]
-
Carefully collect the material using an inert absorbent material such as vermiculite, sand, or earth.[3]
-
Place the absorbed material and any contaminated cleaning supplies into a designated, properly labeled, and sealed container for hazardous waste.[2][3]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Personal Decontamination: Remove and launder any contaminated clothing before reuse.[2] Wash hands and any exposed skin thoroughly.
IV. Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[3]
Step 1: Waste Segregation This compound must be segregated as a chlorinated organic waste.[1] Do not mix it with non-halogenated waste streams to ensure proper final disposal.[1] Keep it separate from incompatible materials such as strong oxidizing agents.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste."[3] The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[3]
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.[1]
-
Keep a log of the waste being added to the container.
Step 4: Request for Disposal Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[1] Follow their specific procedures for pickup and final disposal.
V. Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
